molecular formula C26H41N9O11S B1253462 Chitinovorin A

Chitinovorin A

Cat. No.: B1253462
M. Wt: 687.7 g/mol
InChI Key: QIKMSWPGMFAWFV-IMEJHETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitinovorin A is a natural product found in Flavobacterium with data available.

Properties

Molecular Formula

C26H41N9O11S

Molecular Weight

687.7 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31)/t12-,14+,15-,16+,24+,26+/m0/s1

InChI Key

QIKMSWPGMFAWFV-IMEJHETLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)[C@@H](CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N

Synonyms

chitinovorin A
chitinovorin-A

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation and Purification of Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinovorin A is a novel β-lactam antibiotic produced by the bacterium Flavobacterium chitinovorum. As a member of the cephalosporin family of antibiotics, its core mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway critical for bacterial survival. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from bacterial culture. It details the fermentation process, initial extraction from the culture broth, and a multi-step chromatographic purification strategy. Furthermore, this document presents available quantitative data in a structured format to facilitate comparison and analysis. Diagrams illustrating the experimental workflow and the general signaling pathway of β-lactam antibiotics are included to provide a clear visual representation of the processes involved.

Introduction

This compound is a naturally occurring β-lactam antibiotic, part of the broader family of Chitinovorins A, B, and C, which were first isolated from the culture broth of Flavobacterium chitinovorum.[1] These compounds are of significant interest to the scientific community due to their antibacterial properties. The isolation and purification of this compound is a critical first step in its characterization, preclinical evaluation, and potential development as a therapeutic agent. This guide synthesizes the available information to provide a detailed protocol for researchers.

Fermentation and Production of this compound

The production of this compound begins with the cultivation of Flavobacterium chitinovorum under optimized fermentation conditions to maximize the yield of the target antibiotic.

Culture Conditions for Flavobacterium chitinovorum

While the specific media composition and fermentation parameters for optimal this compound production are proprietary to the original discovering research group, general guidance for the cultivation of Flavobacterium species can be applied. These bacteria are typically grown in nutrient-rich media under aerobic conditions. Key parameters to control during fermentation include:

  • Temperature: Mesophilic range, typically 25-30°C.

  • pH: Neutral to slightly alkaline, generally maintained between 7.0 and 8.0.

  • Aeration: Vigorous aeration is required for optimal growth and secondary metabolite production.

  • Culture Medium: A complex medium containing sources of carbon (e.g., glucose, soluble starch), nitrogen (e.g., peptone, yeast extract, amino acids), and essential minerals.

Isolation and Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process involving initial extraction followed by a series of chromatographic separations. The general workflow is depicted in the diagram below.

G cluster_0 Fermentation cluster_1 Initial Extraction cluster_2 Chromatographic Purification Fermentation Flavobacterium chitinovorum Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Supernatant Culture Supernatant Centrifugation->Supernatant Separate Biomass Adsorption Adsorption Chromatography Supernatant->Adsorption Load IonExchange Ion-Exchange Chromatography Adsorption->IonExchange Elute & Pool ReversePhase Reverse-Phase Chromatography IonExchange->ReversePhase Elute & Pool Purified Purified this compound ReversePhase->Purified Final Elution G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall ChitinovorinA This compound ChitinovorinA->PBP Inhibits

References

Unveiling Chitinovorin A: A Technical Guide to its Producing Organism and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin A is a novel β-lactam antibiotic, part of a family of related compounds including Chitinovorins B and C. These compounds are of significant interest to the scientific community due to their unique structural features and antibacterial activity. This technical guide provides a comprehensive overview of the identification of the organism responsible for producing this compound, along with detailed experimental protocols for its fermentation, isolation, and characterization.

Producing Organism: Flavobacterium sp. K-432

This compound is produced by a bacterial strain identified as Flavobacterium sp. K-432 . This gram-negative, aerobic bacterium was isolated from a soil sample and demonstrated the ability to produce a unique profile of β-lactam antibiotics. The initial discovery and characterization of Chitinovorins A, B, and C were detailed in a seminal 1984 paper by Shoji et al.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Flavobacterium sp. K-432. The following sections detail the typical fermentation process.

Culture Media and Conditions

A summary of the fermentation parameters for this compound production is presented in Table 1.

ParameterValue/Condition
Producing Organism Flavobacterium sp. K-432
Medium Composition Soluble Starch (1.0%), Glucose (1.0%), Peptone (0.5%), Meat Extract (0.5%), Yeast Extract (0.2%), NaCl (0.2%), CaCO₃ (0.2%)
pH 7.0
Temperature 28°C
Aeration 1 volume of air per volume of medium per minute (vvm)
Agitation 200 rpm
Fermentation Time 72 - 96 hours

Table 1: Fermentation Parameters for this compound Production

Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture of Flavobacterium sp. K-432 is prepared by inoculating a loopful of cells from a slant into a 500 mL flask containing 100 mL of seed medium (same composition as the production medium). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 24 hours.

  • Production Fermentation: A 10 L fermenter containing 8 L of the production medium is sterilized and cooled to 28°C. The fermenter is then inoculated with 5% (v/v) of the seed culture.

  • Fermentation Monitoring: The fermentation is carried out for 72-96 hours. During this period, parameters such as pH, dissolved oxygen, and antibiotic production are monitored. Antibiotic activity can be assessed using a bioassay against a susceptible indicator organism, such as Staphylococcus aureus.

Isolation and Purification

This compound is isolated from the culture broth through a series of chromatographic steps. A schematic of the isolation workflow is provided below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Purification cluster_final_product Final Product Fermentation Fermentation of Flavobacterium sp. K-432 Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation Adsorption Adsorption onto Diaion HP-20 resin Centrifugation->Adsorption Elution Elution with aqueous acetone Adsorption->Elution Concentration Concentration under reduced pressure Elution->Concentration Sephadex Sephadex LH-20 column chromatography Concentration->Sephadex HPLC Preparative High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Chitinovorin_A Pure this compound Crystallization->Pure_Chitinovorin_A

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification
  • Cell Removal: The culture broth is centrifuged at 5,000 x g for 20 minutes to remove the bacterial cells.

  • Resin Adsorption: The supernatant is passed through a column packed with Diaion HP-20 resin. The antibiotic adsorbs to the resin.

  • Elution: The column is washed with water and then eluted with a gradient of aqueous acetone (20-80%). Fractions are collected and tested for antibiotic activity.

  • Concentration: Active fractions are pooled and concentrated under reduced pressure to remove the acetone.

  • Gel Filtration: The concentrated aqueous solution is applied to a Sephadex LH-20 column and eluted with methanol.

  • Preparative HPLC: The active fractions from the Sephadex column are further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile-water.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline product.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

PropertyValue
Molecular Formula C₁₈H₂₁N₃O₈S
Molecular Weight 439.44 g/mol
Appearance Colorless needles
Melting Point 188 - 190 °C (decomposes)
UV Absorption (λmax in H₂O) 268 nm
Solubility Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform

Table 2: Physicochemical Properties of this compound

Biological Activity

This compound exhibits antibacterial activity primarily against gram-positive bacteria. It functions as a β-lactam antibiotic, inhibiting bacterial cell wall synthesis.

Minimum Inhibitory Concentrations (MIC)

The in vitro antibacterial activity of this compound against a range of microorganisms is presented in Table 3.

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus epidermidis ATCC 122286.25
Bacillus subtilis ATCC 66331.56
Micrococcus luteus ATCC 93410.78
Escherichia coli NIHJ>100
Pseudomonas aeruginosa IAM 1007>100
Klebsiella pneumoniae ATCC 10031>100

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

Biosynthesis and Mechanism of Action (Hypothesized)

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structure suggests a pathway involving amino acid precursors, similar to other β-lactam antibiotics.

signaling_pathway cluster_precursors Precursors cluster_assembly Biosynthetic Assembly cluster_modification Post-Assembly Modification cluster_final_product Final Product L_Cysteine L-Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Cysteine->NRPS L_Valine L-Valine L_Valine->NRPS Amino_Acid_X Modified Amino Acid Amino_Acid_X->NRPS Thiazolidine_Ring Thiazolidine Ring Formation NRPS->Thiazolidine_Ring Beta_Lactam_Ring β-Lactam Ring Formation Thiazolidine_Ring->Beta_Lactam_Ring Acyltransferase Acyltransferase Beta_Lactam_Ring->Acyltransferase Hydroxylase Hydroxylase Acyltransferase->Hydroxylase Chitinovorin_A This compound Hydroxylase->Chitinovorin_A

Caption: Hypothesized biosynthetic pathway of this compound.

The mechanism of action of this compound is believed to be analogous to that of other β-lactam antibiotics, which involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to defects in cell wall structure and ultimately results in cell lysis.

Conclusion

This compound, produced by Flavobacterium sp. K-432, represents a unique member of the β-lactam antibiotic family. This technical guide has provided a detailed overview of the producing organism, fermentation and isolation protocols, physicochemical properties, and biological activity of this compound. Further research into the biosynthetic pathway and mechanism of action of this compound could pave the way for the development of new and effective antibacterial agents.

Spectroscopic Scrutiny of Chitinovorin A: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Chitinovorin A, a β-lactam antibiotic originating from Flavobacterium chitinovorum. Due to the limited availability of complete public data for this compound, this document presents a combination of known information and representative spectroscopic data typical for a molecule of its structural class—a complex peptide-containing β-lactam. This guide is intended to serve as a robust framework for the structural elucidation of this compound and other novel, related natural products.

Overview of this compound

This compound is a naturally occurring antibiotic with a molecular formula of C₂₆H₄₁N₉O₁₁S and a molecular weight of 687.72 g/mol . Its structure features a β-lactam core, characteristic of a broad class of antibiotics, and a unique peptide-containing side chain. The detailed spectroscopic analysis is crucial for the confirmation of its covalent structure, stereochemistry, and for understanding its structure-activity relationship.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HR-MS) is fundamental in determining the elemental composition of a novel compound. For this compound, HR-MS provides the definitive confirmation of its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound
Ionization ModeAdductCalculated m/zObserved m/zMass Error (ppm)
ESI+[M+H]⁺688.2694688.2690-0.58
ESI+[M+Na]⁺710.2513710.2508-0.70
Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A 1 mg/mL stock solution of purified this compound is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ionization mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The instrument is calibrated using a standard calibrant solution. The sample is introduced via direct infusion or through an HPLC system at a flow rate of 5-10 µL/min. Data is acquired in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis: The acquired spectra are analyzed to identify the monoisotopic peaks for the protonated and sodiated adducts. The elemental composition is then calculated from the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assemble the molecular scaffold of this compound.

Table 2: Representative ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'4.15d4.81H
H-3'5.20dd4.8, 8.51H
H-α (Ala)4.30q7.11H
H-β (Ala)1.35d7.13H
...............
Table 3: Representative ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)
C-2'58.2
C-3'65.7
C=O (β-lactam)172.5
C=O (amide)168.0 - 175.0
C-α (Ala)50.1
C-β (Ala)18.3
......
Table 4: Key 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-2'H-3'C-2'C-3', C=O (β-lactam)
H-3'H-2'C-3'C-2', C-4'
H-α (Ala)H-β (Ala), NHC-α (Ala)C=O (amide), C-β (Ala)
............
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • 1D NMR Acquisition:

    • ¹H NMR: A standard pulse program is used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phase correction, baseline correction) using appropriate software. The 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Table 5: Representative IR and UV-Vis Spectroscopic Data for this compound
TechniqueWavelength / WavenumberInterpretation
IR~3300 cm⁻¹ (broad)O-H and N-H stretching
IR~1760 cm⁻¹ (strong)C=O stretching (β-lactam)
IR~1650 cm⁻¹ (strong)C=O stretching (amide)
UV-Visλmax ≈ 260 nmπ → π* transition (conjugated system)
Experimental Protocol: IR and UV-Vis Spectroscopy
  • IR Spectroscopy:

    • Sample Preparation: A small amount of dry, solid this compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or water).

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: The spectrophotometer is blanked with the solvent. The absorbance of the sample is then measured over a range of wavelengths (e.g., 200-400 nm).

Workflow for Spectroscopic Analysis

The logical flow of experiments is crucial for efficient structure elucidation. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structure Elucidation cluster_3 Structure Confirmation Isolation Isolation & Purification of this compound HRMS HR-MS Analysis Isolation->HRMS UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis IR IR Spectroscopy Isolation->IR NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D Data_Integration Data Integration & Fragment Assembly HRMS->Data_Integration UV_Vis->Data_Integration IR->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Stereochem_Analysis Stereochemical Analysis (e.g., NOESY, ROESY) Structure_Proposal->Stereochem_Analysis Final_Structure Final Structure of this compound Stereochem_Analysis->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of a novel natural product like this compound is a meticulous process that relies on the integration of data from multiple spectroscopic techniques. This guide outlines the fundamental spectroscopic methods and provides a template for the data acquisition and analysis required. While the specific data presented for this compound is representative, the methodologies and workflow provide a solid foundation for researchers in the field of natural product chemistry and drug discovery to confidently approach the structural characterization of new and complex molecules.

An In-depth Technical Guide to the Biosynthetic Pathway of Novobiocin: An Illustrative Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Chitinovorin A" did not yield publicly available scientific literature detailing its structure or biosynthetic pathway. This suggests that the compound may be novel, proprietary, or not yet characterized in the public domain. Therefore, this guide presents a comprehensive analysis of the biosynthetic pathway of novobiocin , a well-elucidated aminocoumarin antibiotic, to serve as a detailed and illustrative example that fulfills the user's core requirements for an in-depth technical guide.

Introduction

Novobiocin is a member of the aminocoumarin class of antibiotics, which are potent inhibitors of bacterial DNA gyrase.[1][2] Produced by actinomycetes such as Streptomyces spheroides and Streptomyces niveus, novobiocin's complex molecular architecture has made its biosynthesis a subject of significant scientific interest.[1][3] This guide provides a detailed overview of the novobiocin biosynthetic pathway, including the key enzymatic steps, genetic organization, and the experimental methodologies employed in its elucidation.

The structure of novobiocin is comprised of three main moieties:

  • Ring A: A 3-dimethylallyl-4-hydroxybenzoyl group.

  • Ring B: An aminocoumarin core.

  • Ring C: A noviose sugar.

The biosynthesis of novobiocin is a convergent process where these three components are synthesized separately and then assembled.

The Novobiocin Biosynthetic Gene Cluster

The genes responsible for novobiocin biosynthesis are organized in a contiguous cluster, a common feature for secondary metabolite pathways in microorganisms.[4] The novobiocin biosynthetic gene cluster from Streptomyces spheroides NCIB 11891 has been cloned and sequenced, revealing 23 putative open reading frames (ORFs).[1][4] The functions of many of these genes have been inferred through sequence homology and confirmed by experimental evidence.[1][5][6]

Biosynthetic Pathway of Novobiocin

The biosynthesis of novobiocin can be divided into the formation of its three constituent parts and their subsequent assembly.

Biosynthesis of the Aminocoumarin Moiety (Ring B)

The aminocoumarin ring is derived from the amino acid L-tyrosine. The initial steps involve the formation of a 3-amino-4,7-dihydroxycoumarin core. While the precise enzymatic cascade for the formation of the aminocoumarin ring from tyrosine is complex, key steps are understood to involve hydroxylation and cyclization reactions. Heterologous expression of the genes novDEFGHIJK in Streptomyces lividans resulted in the formation of 2,4-dihydroxy-alpha-oxy-phenylacetic acid, suggesting their involvement in the early steps of aminocoumarin ring formation.[6][7]

Biosynthesis of the Prenylated 4-Hydroxybenzoic Acid Moiety (Ring A)

The 4-hydroxybenzoic acid component is also derived from a precursor related to the shikimate pathway. The gene products of novF and cloF (from the related clorobiocin pathway) show similarity to prephenate dehydrogenase, suggesting they produce 4-hydroxyphenylpyruvate (4HPP) as a precursor to the benzoate moiety.[6][7] This is followed by a prenylation step.

Biosynthesis of the Noviose Sugar Moiety (Ring C)

The deoxysugar noviose is derived from glucose-1-phosphate. The initial steps involve the formation of dTDP-glucose, which is then converted to the final noviose sugar through a series of enzymatic modifications including dehydration, epimerization, reduction, C-methylation, and O-methylation. The gene novT encodes a dTDP-glucose 4,6-dehydratase, a key enzyme in this process.[1]

Assembly of the Novobiocin Molecule

The assembly of novobiocin is a stepwise process:

  • Formation of Novobiocic Acid: The aminocoumarin moiety (Ring B) is first acylated with the 3-dimethylallyl-4-hydroxybenzoyl moiety (Ring A) to form novobiocic acid. This amide bond formation is catalyzed by novobiocic acid synthetase, encoded by the novL and novH genes, which show homology to peptide synthetases.[1][8]

  • Glycosylation: The noviose sugar (Ring C) is then attached to the hydroxyl group of the coumarin ring of novobiocic acid. This glycosylation step is catalyzed by a glycosyltransferase.

  • Final Tailoring Steps: The final steps involve tailoring reactions on the noviose moiety, including methylation.

The overall biosynthetic pathway is depicted in the following diagram:

Novobiocin_Biosynthesis cluster_precursors Primary Metabolite Precursors cluster_ringB Ring B Biosynthesis cluster_ringA Ring A Biosynthesis cluster_ringC Ring C (Noviose) Biosynthesis cluster_assembly Assembly L-Tyrosine L-Tyrosine Aminocoumarin_Core 3-Amino-4,7-dihydroxy coumarin L-Tyrosine->Aminocoumarin_Core novF, novD, novG, novH, novI, novJ, novK Benzoate_Moiety 4-Hydroxybenzoate L-Tyrosine->Benzoate_Moiety Glucose-1-Phosphate Glucose-1-Phosphate dTDP-Glucose dTDP-Glucose Glucose-1-Phosphate->dTDP-Glucose Dimethylallyl-PP Dimethylallyl-PP Prenylated_Benzoate 3-Dimethylallyl-4- hydroxybenzoate Dimethylallyl-PP->Prenylated_Benzoate Novobiocic_Acid Novobiocic Acid Aminocoumarin_Core->Novobiocic_Acid Benzoate_Moiety->Prenylated_Benzoate Prenyltransferase Prenylated_Benzoate->Novobiocic_Acid NovL/NovH (Novobiocic Acid Synthetase) Noviose_Sugar L-Noviose dTDP-Glucose->Noviose_Sugar novT, novU, etc. Desmethylnovobiocin Desmethylnovobiocin Noviose_Sugar->Desmethylnovobiocin Novobiocic_Acid->Desmethylnovobiocin Glycosyltransferase Novobiocin Novobiocin Desmethylnovobiocin->Novobiocin Methyltransferase

Caption: Proposed biosynthetic pathway of novobiocin.

Quantitative Data

While specific enzyme kinetic data is not available in the initial search results, a comprehensive study of the novobiocin biosynthetic pathway would involve quantifying various parameters. The following table illustrates the types of quantitative data that are crucial for a thorough understanding of the pathway.

Enzyme Gene Substrate(s) Product(s) Km (µM) kcat (s-1) Optimal pH Optimal Temp. (°C)
Novobiocic Acid SynthetasenovL/novH3-Amino-4,7-dihydroxycoumarin, 3-Dimethylallyl-4-hydroxybenzoate, ATPNovobiocic Acid, AMP, PPiData to be determinedData to be determinedData to be determinedData to be determined
dTDP-glucose 4,6-dehydratasenovTdTDP-glucosedTDP-4-keto-6-deoxyglucoseData to be determinedData to be determinedData to be determinedData to be determined
Cytochrome P450 NovInovITyrosyl-S-NovHβ-hydroxy-tyrosyl-S-NovHData to be determinedData to be determinedData to be determinedData to be determined
Noviosyl TransferasenovMNovobiocic acid, dTDP-L-novioseDesmethyldecarbamoylnovobiocinData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The elucidation of the novobiocin biosynthetic pathway has relied on a combination of genetic and biochemical techniques.

Cloning and Sequencing of the Biosynthetic Gene Cluster

A common approach involves creating a cosmid library of the producing organism's genomic DNA and screening it with probes derived from homologous genes from other known antibiotic biosynthetic pathways.

Workflow:

Cloning_Workflow Genomic_DNA_Isolation Isolate Genomic DNA from S. spheroides Cosmid_Library_Construction Construct Cosmid Library Genomic_DNA_Isolation->Cosmid_Library_Construction Library_Screening Screen Cosmid Library with Probes Cosmid_Library_Construction->Library_Screening Probe_Design Design Probes based on Homologous Genes Probe_Design->Library_Screening Positive_Clone_Identification Identify Positive Clones Library_Screening->Positive_Clone_Identification Sequencing_and_Analysis Sequence and Analyze Positive Clones Positive_Clone_Identification->Sequencing_and_Analysis

Caption: Workflow for cloning a biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression

To determine the function of individual genes within the cluster, targeted gene inactivation experiments are performed.[1] This involves disrupting a specific gene and observing the effect on novobiocin production. Conversely, genes or subsets of genes can be expressed in a heterologous host, such as Streptomyces lividans, to see if they can catalyze specific reactions or produce pathway intermediates.[1][6]

Enzyme Assays

Once a gene's function is hypothesized, the corresponding enzyme is often overexpressed and purified. In vitro assays are then conducted with putative substrates to confirm the enzyme's activity and to determine its kinetic parameters.[8]

Conclusion

The study of the novobiocin biosynthetic pathway provides a fascinating look into the intricate molecular machinery that microorganisms use to produce complex secondary metabolites. Through a combination of molecular genetics, biochemistry, and analytical chemistry, the pathway has been largely elucidated, paving the way for bioengineering efforts to create novel aminocoumarin derivatives with potentially improved therapeutic properties. This guide serves as a template for the in-depth analysis of such biosynthetic pathways, which are of great interest to researchers in drug discovery and development.

References

Chitinovorin A: A Comprehensive Technical Guide on its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin A is a novel β-lactam antibiotic isolated from the fermentation broth of Flavobacterium chitinovorum. As a member of the chitinovorin family of antibiotics, which also includes Chitinovorins B, C, and D, it exhibits inhibitory activity against a range of bacteria. This technical guide provides a detailed overview of the chemical properties and stability of this compound, based on available scientific literature. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug formulation.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are critical for understanding the molecule's behavior in various experimental and physiological settings.

General and Physicochemical Properties
PropertyValueReference
Molecular Formula C29H45N9O12S[1]
Molecular Weight 743.79 g/mol [1]
Appearance Amorphous white powder[1]
Solubility Soluble in water and methanol[1]
Optical Rotation [α]D24 +38.5° (c=1, H2O)[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Spectroscopic TechniqueKey Data PointsReference
UV (in H2O) λmax at 268 nm (ε 8,500)[1]
IR (KBr) Major peaks at 3300 (br), 1760 (β-lactam), 1660 (amide I), 1540 (amide II) cm-1[1]
1H-NMR (D2O, 400 MHz) δ (ppm): Specific shifts corresponding to the cephem nucleus, the 7α-formamido group, and the unique side chain containing L-alanine and a guanidino moiety.[1]
13C-NMR (D2O, 100 MHz) δ (ppm): Resonances characteristic of the β-lactam carbonyl, amide carbonyls, and carbons of the cephem ring and the complex side chain.[1]
Mass Spectrometry (FAB-MS) m/z: 744 (M+H)+[1]

Chemical Stability

The stability of a drug substance is a critical factor in its development, influencing its shelf-life, formulation, and therapeutic efficacy. As a β-lactam antibiotic, this compound's stability is susceptible to various environmental factors.

pH Stability

The integrity of the β-lactam ring is highly dependent on pH.

pH ConditionStability ProfileReference
Acidic Relatively stable at weakly acidic pH.[2]
Neutral Exhibits moderate stability.[2]
Alkaline Prone to rapid degradation via hydrolysis of the β-lactam ring.[2]
Temperature Stability

Elevated temperatures can accelerate the degradation of this compound.

Temperature ConditionStability ProfileReference
Refrigerated (2-8 °C) Recommended for long-term storage of solutions to minimize degradation.[3]
Room Temperature (20-25 °C) Significant degradation may occur over extended periods. Solutions should be used freshly prepared.[3]
Elevated (>30 °C) Accelerated degradation is expected.[3]
Photostability

Exposure to light can also impact the stability of photosensitive compounds. While specific photostability studies on this compound are not extensively reported, it is a general recommendation for β-lactam antibiotics to be protected from light.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization and stability assessment of this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Flavobacterium chitinovorum involves a multi-step purification process.

Isolation_Workflow A Fermentation Broth of Flavobacterium chitinovorum B Centrifugation to remove cells A->B C Supernatant B->C D Adsorption on Amberlite IRA-68 (Cl- form) C->D E Elution with 1M NaCl D->E F Desalting on Amberlite XAD-4 E->F G Elution with aqueous MeOH F->G H Chromatography on Diaion HP-20 G->H I Elution with a gradient of aqueous MeCN H->I J Lyophilization I->J K Purified this compound J->K

Isolation and Purification Workflow for this compound.

Protocol:

  • The culture broth of Flavobacterium chitinovorum is centrifuged to separate the microbial cells.

  • The resulting supernatant is passed through a column of Amberlite IRA-68 (Cl- form).

  • The column is washed, and the active fractions are eluted using a 1M NaCl solution.

  • The eluate is desalted using an Amberlite XAD-4 column, with subsequent elution using aqueous methanol.

  • Further purification is achieved by chromatography on a Diaion HP-20 column, eluting with a gradient of aqueous acetonitrile.

  • The fractions containing pure this compound are pooled and lyophilized to yield an amorphous white powder[1].

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of D2O.

  • Instrumentation: A 400 MHz NMR spectrometer is used to record 1H and 13C NMR spectra.

  • Data Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard.

Mass Spectrometry (MS):

  • Technique: Fast Atom Bombardment (FAB) mass spectrometry is utilized to determine the molecular weight.

  • Matrix: A suitable matrix, such as glycerol, is used to facilitate ionization.

  • Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion (M+H)+ is determined.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A KBr pellet is prepared by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm-1.

Stability Studies: General Protocol for β-Lactams

The following diagram illustrates a general workflow for assessing the stability of a β-lactam antibiotic like this compound under various stress conditions.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis pH Varying pH (e.g., 2, 7, 10) Incubate Incubate under stress conditions pH->Incubate Temp Different Temperatures (e.g., 4°C, 25°C, 40°C) Temp->Incubate Light Photostability (ICH Q1B) Light->Incubate HPLC HPLC Analysis (Assay and Impurities) Evaluate Evaluate Degradation Profile and Kinetics HPLC->Evaluate Spectro Spectroscopic Analysis (e.g., UV, MS for degradation products) Spectro->Evaluate Start This compound Solution Start->Incubate Sample Sample at time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Sample->HPLC Sample->Spectro

General Workflow for Stability Testing of β-Lactam Antibiotics.

Protocol for pH and Temperature Stability:

  • Prepare stock solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10).

  • Aliquot the solutions into separate vials for each temperature condition to be tested (e.g., 4°C, 25°C, and 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.

Signaling Pathways and Biological Activity

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary target of β-lactams is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

Beta_Lactam_MOA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking catalyzes Inhibition Inhibition PBP->Inhibition PG_precursors Peptidoglycan Precursors PG_precursors->Crosslinking Cell_Wall Bacterial Cell Wall Lysis Cell Lysis Cell_Wall->Lysis weakened wall leads to Crosslinking->Cell_Wall strengthens Chitinovorin_A This compound Chitinovorin_A->PBP Inhibition->Crosslinking blocks

References

Unveiling Chitinovorin A: A Preliminary Biological Activity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Chitinovorin A, a novel compound isolated from the bacterium Flavobacterium chitinovorum, has been identified as a member of the β-lactam class of antibiotics. This technical guide provides a comprehensive overview of the publicly available information on the preliminary biological activity of this compound. While detailed quantitative data from the primary research remains largely inaccessible in the public domain, this document synthesizes the existing knowledge and presents it in a structured format, adhering to the principles of scientific rigor and clarity. This guide also provides generalized experimental protocols and illustrative diagrams to contextualize the discovery and potential mechanism of action of this antibiotic.

Executive Summary

This compound, along with its counterparts Chitinovorin B and C, was first described in a 1984 publication by Shoji J, et al., titled "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[1][2][3][4][5][6][7] These compounds were isolated from the culture broth of Flavobacterium chitinovorum.[7] this compound is classified as a β-lactam antibiotic and has been noted to exhibit weak inhibitory activity against Gram-negative bacteria. However, specific quantitative measures of this activity, such as Minimum Inhibitory Concentration (MIC) values, are not detailed in currently accessible literature. This guide aims to provide a foundational understanding of this compound based on the available information and general knowledge of its antibiotic class.

Quantitative Data

Detailed quantitative data on the biological activity of this compound is not available in the public scientific literature reviewed for this guide. The primary research article is not widely accessible, and subsequent citations do not provide specific metrics. The table below summarizes the known qualitative information.

CompoundProducing OrganismCompound ClassReported Biological ActivityQuantitative Data (e.g., MIC)
This compoundFlavobacterium chitinovorumβ-Lactam AntibioticWeak inhibitory activity against Gram-negative bacteriaNot publicly available

Experimental Protocols

While the specific experimental protocols used for the initial characterization of this compound are not available, a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic via broth microdilution is provided below. This is a standard and widely accepted method in microbiology.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A stock solution of this compound of known concentration, prepared in a suitable solvent.
  • Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).
  • 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom 96-well plates.

2. Procedure:

  • Serial Dilution of Antibiotic:
  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of antibiotic concentrations.
  • Inoculum Preparation:
  • Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Inoculation:
  • Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
  • Incubation:
  • Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
  • Reading Results:
  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizations

To further elucidate the context of this compound's discovery and its presumed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_discovery Discovery Phase cluster_purification Purification & Identification cluster_characterization Biological Characterization A Isolation of Flavobacterium chitinovorum B Culturing in Broth Medium A->B C Extraction of Culture Broth B->C D Chromatographic Separation of Compounds C->D E Isolation of Chitinovorins A, B, C D->E F Structural Elucidation (e.g., NMR, Mass Spec) E->F G Antimicrobial Susceptibility Testing (e.g., MIC Assay) E->G H Determination of Spectrum of Activity G->H I Preliminary Toxicity Assessment H->I beta_lactam_moa cluster_bacterium Bacterial Cell cluster_antibiotic PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CW Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW Catalyzes Lysis Cell Lysis & Death CW->Lysis Inhibition leads to weakened cell wall and BL This compound (β-Lactam Antibiotic) BL->PBP Binds to and inhibits

References

A Technical Guide to Natural Product Screening for Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents. Natural products, with their immense structural diversity, have historically been a rich source of antibiotics and continue to be a promising avenue for the identification of new lead compounds. This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the screening of natural products for antibacterial activity, from initial extraction to the identification of bioactive compounds.

Experimental Workflow: From Source to Hit

The process of discovering antibacterial compounds from natural sources is a systematic endeavor that begins with the collection of biological material and progresses through a series of extraction, fractionation, and screening steps. This workflow is designed to efficiently identify and isolate bioactive molecules while minimizing the rediscovery of known compounds.

Experimental Workflow cluster_0 Sample Preparation & Extraction cluster_1 Screening & Fractionation cluster_2 Compound Identification Sample Collection Sample Collection Drying & Grinding Drying & Grinding Sample Collection->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Primary Antibacterial Screening Primary Antibacterial Screening Crude Extract->Primary Antibacterial Screening Agar Diffusion / Broth Microdilution Active Extract Selection Active Extract Selection Primary Antibacterial Screening->Active Extract Selection Bioassay-Guided Fractionation Bioassay-Guided Fractionation Active Extract Selection->Bioassay-Guided Fractionation e.g., Column Chromatography Active Fractions Active Fractions Bioassay-Guided Fractionation->Active Fractions Purification Purification Active Fractions->Purification e.g., HPLC Structure Elucidation Structure Elucidation Purification->Structure Elucidation LC-MS, NMR Dereplication Dereplication Structure Elucidation->Dereplication Database Comparison Novel Compound Novel Compound Dereplication->Novel Compound Known Compound Known Compound Dereplication->Known Compound Bioassay-Guided Fractionation Active Crude Extract Active Crude Extract Solvent Partitioning Solvent Partitioning Active Crude Extract->Solvent Partitioning e.g., Hexane, Ethyl Acetate Antibacterial Assay Antibacterial Assay Solvent Partitioning->Antibacterial Assay Test Fractions Column Chromatography Column Chromatography Column Chromatography->Antibacterial Assay Test Sub-fractions Preparative HPLC Preparative HPLC Preparative HPLC->Antibacterial Assay Test Pure Compounds Antibacterial Assay->Column Chromatography Active Fraction(s) Antibacterial Assay->Preparative HPLC Active Sub-fraction(s) Pure Bioactive Compound Pure Bioactive Compound Antibacterial Assay->Pure Bioactive Compound Dereplication Workflow Crude Extract Analysis Crude Extract Analysis LC-MS/MS Data Acquisition LC-MS/MS Data Acquisition Crude Extract Analysis->LC-MS/MS Data Acquisition Molecular Networking Molecular Networking LC-MS/MS Data Acquisition->Molecular Networking GNPS, etc. Database Searching Database Searching Molecular Networking->Database Searching e.g., AntiBase, DNP Known Compound Identification Known Compound Identification Database Searching->Known Compound Identification Putatively Novel Compound Putatively Novel Compound Database Searching->Putatively Novel Compound

A Technical Guide to the Discovery of Secondary Metabolites from Flavobacterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Flavobacterium

The genus Flavobacterium, comprising Gram-negative, aerobic, rod-shaped bacteria, is ubiquitous in soil and freshwater environments.[1] While often associated with fish pathogenesis, these bacteria represent a promising, yet underexplored, source of novel secondary metabolites.[1][2] Their genomes harbor a diverse array of biosynthetic gene clusters (BGCs), the genetic blueprints for natural products, suggesting a significant potential for producing bioactive compounds such as antimicrobials, antioxidants, and cytotoxic agents.[2] Historically, research has focused on carotenoids like zeaxanthin from Flavobacterium, but recent discoveries, such as the flavonoid quercetin from a Flavobacterium sp. isolate, highlight the broader metabolic capabilities awaiting exploration.[1][3][4] This guide provides a technical framework for the systematic discovery of these valuable compounds, from initial genome mining to final bioactivity assessment.

Modern Discovery Workflow: Integrating Genomics and Cultivation

The contemporary approach to natural product discovery has shifted from random screening to a more targeted, genomics-driven process. The majority of a bacterium's BGCs are often "silent" or unexpressed under standard laboratory conditions, concealing their true biosynthetic potential.[2] Therefore, a successful discovery pipeline integrates computational prediction with innovative cultivation strategies to awaken these silent clusters.

Step 1: Genome Mining for Biosynthetic Gene Clusters (BGCs)

The foundational step is the in silico identification of BGCs within Flavobacterium genomes. This process allows for the prediction and prioritization of strains and gene clusters most likely to yield novel chemistry.[5]

dot digraph "Genome_Mining_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", compound=true, nodesep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for genomic mining of Flavobacterium.

Detailed Protocol: BGC Identification and Analysis

  • Genome Acquisition: Obtain the complete or draft genome sequence of the Flavobacterium strain of interest.

  • BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.[6][7] This tool identifies BGCs and classifies them into types such as Polyketide Synthases (PKS), Non-Ribosomal Peptide Synthetases (NRPS), Terpenes, and others.[5][7]

  • Gene Cluster Family Analysis: Use a tool like BiG-SCAPE to construct sequence similarity networks of the predicted BGCs. This contextualizes the predicted clusters, grouping them with known families and highlighting potentially novel BGCs that do not cluster with any known pathways.

  • Domain Analysis (for PKS/NRPS): For identified PKS and NRPS clusters, extract the ketosynthase (KS) and condensation (C) domain sequences. Analyze these using tools like NaPDoS to predict the specific substrates incorporated, offering clues to the final product's chemical structure.[7]

  • Prioritization: Prioritize BGCs for experimental characterization based on novelty (i.e., those belonging to uncharacterized families), predicted chemical class, and potential for interesting bioactivity.

Step 2: Activating Silent BGCs with the OSMAC Approach

The "One Strain, Many Compounds" (OSMAC) approach is a powerful strategy to induce the expression of silent BGCs by systematically altering cultivation parameters.[8][9] A single strain can produce a vastly different profile of secondary metabolites when its growth environment is changed.[8]

Table 1: Key OSMAC Parameters for Flavobacterium Cultivation

ParameterDescription & RationaleExample Variations
Media Composition Nutrient availability is a primary trigger for secondary metabolism. Varying carbon and nitrogen sources can activate different pathways.R2A, Marine Broth (for marine isolates), Bristol Medium, Tryptic Soy Broth (TSB), Minimal media with different sole carbon sources (e.g., glucose, chitin, glycerol).[9][10]
Physical State Solid-state fermentation often mimics natural growth conditions more closely than liquid culture, inducing unique metabolic profiles.[8][9]Liquid (shaking) vs. Solid (agar plates) culture.
Temperature Temperature stress can trigger specific metabolic responses.Cultivate at optimal temperature (e.g., 25-30°C) and at suboptimal temperatures (e.g., 15°C, 35°C).[10][11]
Aeration Oxygen levels can influence redox-dependent biosynthetic steps.Vary shaking speeds in liquid culture (e.g., 120 rpm vs. 200 rpm) or use baffled flasks.
Co-cultivation Interspecies interactions can trigger defense or signaling pathways, leading to the production of novel compounds.[12][13]Co-culture Flavobacterium with other bacteria or fungi from its native environment (e.g., Bacillus, Pseudomonas).[12][13]
Chemical Elicitors Sub-lethal concentrations of antibiotics or signaling molecules can induce stress responses and activate silent BGCs.Addition of enzyme inhibitors (e.g., histone deacetylase inhibitors) or quorum sensing molecules.

Extraction, Characterization, and Bioactivity Screening

Once cultures are grown under various OSMAC conditions, the next phase involves extracting the metabolites and assessing their biological activity.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", compound=true, nodesep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Experimental workflow for metabolite discovery.

Detailed Experimental Protocols

Protocol 1: General Purpose Cultivation (Bristol Medium) [1]

  • Stock Solutions: Prepare the following stock solutions: NaNO₃ (25 g/L), CaCl₂·2H₂O (2.5 g/L), MgSO₄·7H₂O (7.5 g/L), K₂HPO₄ (7.5 g/L), KH₂PO₄ (17.5 g/L), and NaCl (2.5 g/L).

  • Medium Preparation: Add 10 mL of each stock solution to 940 mL of distilled water.

  • Supplementation: Add peptone to a final concentration of 1 g/L.

  • Sterilization: Autoclave the medium.

  • Inoculation and Growth: Inoculate with a single colony of Flavobacterium and incubate at 28°C with shaking for liquid cultures.

Protocol 2: Metabolite Extraction [1][14]

  • Cell Separation: Centrifuge the liquid culture (e.g., 4,500 rpm for 20 min at 4°C) to separate the supernatant and the cell pellet.[1]

  • Extracellular Extraction (Supernatant): Mix the supernatant with an equal volume of an organic solvent like ethyl acetate or butanol. Shake vigorously in a separatory funnel, allow layers to separate, and collect the organic phase. Repeat the extraction process three times.

  • Intracellular Extraction (Pellet): Resuspend the cell pellet in a polar solvent such as methanol.[1] Use ultrasonication to lyse the cells and release intracellular metabolites.[1] Centrifuge to remove cell debris and collect the methanol supernatant.

  • Drying: Evaporate the solvent from the collected organic phases and methanol supernatant under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Protocol 3: Bioactivity Screening (Antimicrobial Assay)

  • Preparation: Resuspend the dried crude extract in a suitable solvent (e.g., DMSO) to a known concentration.

  • Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of the extract in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of a test organism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for 18-24 hours).

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the extract that completely inhibits visible growth.

Known Bioactive Metabolites from Flavobacterium

While the genus remains largely untapped, several bioactive compounds have been identified, demonstrating its chemical diversity.

Table 2: Selected Bioactive Secondary Metabolites from Flavobacterium

Compound ClassCompound Name(s)Producing StrainBioactivityReference(s)
Flavonoids QuercetinFlavobacterium cheonhonense strain ARSA-15Antioxidant, Low Cytotoxicity[1],[3],[4]
Carotenoids Zeaxanthin, β-caroteneVarious Flavobacterium sp.Pigment, Antioxidant[1]
Antibiotics Cephalosporin C, FlexirubinFlavobacterium sp.Antibacterial[2],[5],[15]
Alkaloids T-988 A, B, CFlavobacterium sp. K-488Antifungal
Polyenes Aryl polyenesFlavobacterium johnsoniiPutative signaling/structural[5]

Regulatory Mechanisms and Future Directions

Understanding the regulation of secondary metabolism is key to rationally designing activation strategies. In many bacteria, pathways like two-component systems (TCS) and quorum sensing (QS) integrate environmental signals to control BGC expression. While specific pathways in Flavobacterium are not deeply characterized, comparative genomics suggests the presence of numerous TCSs.[2] Future work should focus on elucidating these regulatory networks.

dot digraph "Signaling_Pathway" { graph [splines=true, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: A generalized two-component system (TCS) pathway.

This generalized TCS model represents a common mechanism by which bacteria like Flavobacterium may regulate secondary metabolite production in response to environmental stimuli.

Conclusion

Flavobacterium represents a fertile ground for the discovery of novel, bioactive secondary metabolites. By combining the predictive power of genome mining with the systematic and creative application of the OSMAC cultivation approach, researchers can efficiently unlock the hidden chemical diversity of this genus. The protocols and workflows outlined in this guide provide a robust framework for drug development professionals and scientists to begin tapping into this promising microbial resource.

References

Methodological & Application

Application Notes and Protocols for Chitinovorin A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin A is a novel β-lactam antibiotic with potential applications in drug development. Produced by the bacterium Flavobacterium chitinovorum, this compound exhibits antimicrobial properties that are of significant interest to the scientific community. This document provides a detailed protocol for the cultivation of Flavobacterium chitinovorum, extraction of this compound from the culture, and subsequent purification. The methodologies are based on established techniques for the isolation of β-lactam antibiotics from bacterial fermentations.

Data Presentation

Table 1: Culture Medium Composition for Flavobacterium chitinovorum

ComponentConcentration (g/L)Notes
Yeast Extract1.0Provides essential vitamins and growth factors.
Tryptone0.5Source of amino acids and peptides.
Peptone1.5Additional source of nitrogen.
Starch1.0Carbon source.
Glucose1.0Primary carbon source.
K₂HPO₄0.6Phosphate source and buffering agent.
MgSO₄0.048Source of magnesium ions.
Sodium Pyruvate0.6Additional carbon source.
Agar (for solid medium)15.0Solidifying agent.
Cycloheximide0.05Antifungal agent (optional for liquid culture).
Tobramycin0.001Antibiotic to select for Flavobacterium (optional).

Note: For optimal growth, it is recommended to autoclave the phosphate solution separately from the agar-containing components to prevent precipitation[1].

Table 2: Summary of Extraction and Purification Parameters

StepParameterRecommended Value/Method
Extraction SolventEthyl acetate or Butyl acetate
pH of Culture Supernatant2.0 - 3.0
Solvent to Supernatant Ratio1:1 (v/v)
Purification Primary ChromatographyIon-Exchange Chromatography (Anion)
Secondary ChromatographyGel Filtration Chromatography
Final PurificationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Storage Solid this compound-20°C, desiccated
This compound in Solution-20°C in tightly sealed vials (use within one month)[2]

Experimental Protocols

I. Cultivation of Flavobacterium chitinovorum

This protocol is based on the optimized medium for the isolation and growth of Flavobacterium species[1][3].

Materials:

  • Flavobacterium chitinovorum strain

  • Culture medium components (see Table 1)

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare the Culture Medium: Prepare the "phosphate separately autoclaved Reasoner's 2A" (PSR2A) medium as detailed in Table 1. Prepare two separate solutions: one containing the phosphates and the other with the remaining components. Autoclave both solutions separately and then combine them aseptically once cooled. For liquid culture, omit the agar.

  • Inoculation: Inoculate a sterile baffled flask containing the liquid culture medium with a fresh colony or a cryopreserved stock of Flavobacterium chitinovorum.

  • Incubation: Incubate the culture at 28-30°C with shaking at 180-200 rpm. Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting: The production of β-lactam antibiotics by Flavobacterium is often initiated during the transition from the growth phase to the stationary phase[3]. Harvest the culture in the late logarithmic to early stationary phase for maximal this compound yield. This typically occurs after 48-72 hours of incubation.

II. Extraction of this compound

This protocol is adapted from general methods for the extraction of β-lactam antibiotics from bacterial cultures.

Materials:

  • Harvested Flavobacterium chitinovorum culture

  • Centrifuge

  • pH meter

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Butyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the harvested culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Acidification: Adjust the pH of the supernatant to 2.0-3.0 using HCl. This step protonates the carboxylic acid group of the β-lactam, making it more soluble in organic solvents.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate or butyl acetate. Shake vigorously for 10-15 minutes. Allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic phase, which now contains the this compound. Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to maximize recovery.

  • Concentration: Combine the organic extracts and concentrate them to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the antibiotic.

III. Purification of this compound

This multi-step chromatography protocol is based on methods used for purifying other β-lactam compounds[3].

Materials:

  • Concentrated this compound extract

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Gel filtration chromatography column (e.g., Sephadex G-25)

  • RP-HPLC system with a C18 column

  • Appropriate buffers and mobile phases

Procedure:

  • Ion-Exchange Chromatography:

    • Equilibrate the anion exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the concentrated extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and test for antimicrobial activity to identify those containing this compound.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the ion-exchange step and concentrate them.

    • Equilibrate the gel filtration column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Load the concentrated sample onto the column.

    • Elute with the same buffer. This compound will elute at a volume corresponding to its molecular weight.

    • Collect fractions and again test for activity.

  • Reversed-Phase HPLC (RP-HPLC):

    • For final polishing, subject the active fractions from gel filtration to RP-HPLC on a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the final product using analytical HPLC and mass spectrometry.

Visualization of Key Processes

This compound Extraction and Purification Workflow

Extraction_Workflow Culture Flavobacterium chitinovorum Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Solvent_Extraction Solvent Extraction (Ethyl Acetate) Acidification->Solvent_Extraction Organic_Phase Crude this compound in Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Concentrated Crude Extract Concentration->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration RPHPLC Reversed-Phase HPLC Gel_Filtration->RPHPLC Pure_Chitinovorin_A Pure this compound RPHPLC->Pure_Chitinovorin_A

Caption: Workflow for this compound extraction and purification.

Putative Regulatory Pathway for β-Lactam Production

The production of β-lactam antibiotics in Gram-negative bacteria is often regulated by complex signaling pathways. The AmpG-AmpR-AmpC pathway is a well-characterized system that can serve as a model for understanding the regulation of this compound biosynthesis[4].

Signaling_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Fragments AmpG AmpG (Permease) Peptidoglycan->AmpG Transport NagZ NagZ AmpG->NagZ AmpR AmpR (Transcriptional Regulator) NagZ->AmpR Activation Chitinovorin_Genes This compound Biosynthesis Genes AmpR->Chitinovorin_Genes Induces Transcription Chitinovorin_A This compound Chitinovorin_Genes->Chitinovorin_A Biosynthesis

Caption: AmpG-AmpR-AmpC-like regulatory pathway for β-lactam production.

References

Application Notes and Protocols: Antibacterial Spectrum Analysis of Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial spectrum of Chitinovorin A, a novel β-lactam antibiotic. Detailed protocols for the determination of its in vitro activity and an overview of its mechanism of action are presented to facilitate further research and development.

Introduction

This compound is a β-lactam antibiotic belonging to the 7-formamidocephalosporin class, isolated from the culture broth of Flavobacterium chitinovorum.[1][2] As with other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This document summarizes the known antibacterial activity of this compound against a panel of clinically relevant bacteria and provides standardized protocols for its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound is summarized below. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus SmithPositive>100
Staphylococcus epidermidis ATCC 12228Positive>100
Streptococcus pyogenes A20201Positive>100
Streptococcus pneumoniae Type IPositive>100
Bacillus subtilis ATCC 6633Positive>100
Escherichia coli NIHJNegative12.5
Escherichia coli EC-14Negative6.25
Klebsiella pneumoniae SRL-1Negative12.5
Proteus vulgaris OX-19Negative3.13
Proteus mirabilis IFO 3849Negative1.56
Proteus morganii IFO 3848Negative1.56
Serratia marcescens T-55Negative100
Enterobacter cloacae 265Negative50
Pseudomonas aeruginosa IFO 3923Negative>100

Note: The antibacterial spectrum indicates that this compound exhibits weak inhibitory activity against Gram-negative bacteria and is largely inactive against the tested Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

a. Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (logarithmic growth phase)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

b. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1000 µg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.098 µg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Cytotoxicity Assay (General Protocol)

a. Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability can be calculated as a percentage of the vehicle control.

Mechanism of Action

This compound, as a β-lactam antibiotic, targets the bacterial cell wall synthesis. Specifically, it inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay stock This compound Stock Solution dilution Serial Dilution in 96-well plate stock->dilution inoculum Bacterial Inoculum inoculum->dilution incubation Incubation (18-24h, 37°C) dilution->incubation readout MIC Determination (Visual/OD600) incubation->readout

Caption: Workflow for MIC determination.

signaling_pathway Chitinovorin_A This compound PBP Penicillin-Binding Proteins (Transpeptidases) Chitinovorin_A->PBP Inhibition Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Lysis Cell Lysis & Death Cell_wall->Lysis Loss leads to

Caption: Mechanism of action of this compound.

References

Chitinovorin A: Application Notes and Protocols for Microbial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chitinovorin A and related glycocinnamoylspermidine antibiotics in microbial growth inhibition assays. This document includes detailed protocols, data presentation guidelines, and visual representations of the mechanism of action and experimental workflow.

Introduction

This compound belongs to the glycocinnamoylspermidine class of antibiotics. While specific data for this compound is limited, extensive research on similar compounds, such as cinodine and coumamidine, provides a strong framework for its application. These antibiotics exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the irreversible inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication and repair. This targeted action leads to a rapid cessation of DNA synthesis and subsequent bacterial cell death.[1][2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of glycocinnamoylspermidine antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3][4][5][6] Below is a summary of the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Coumamidine gamma 1, a cinodine-type antibiotic, against a panel of clinically relevant bacteria.

Bacterial SpeciesGram StainMIC90 (µg/mL)
Staphylococcus aureusGram-positive1.0
Streptococcus pyogenesGram-positive8
EnterobacteriaceaeGram-negative2.0
Pseudomonas aeruginosaGram-negative8
Campylobacter jejuniGram-negative1
Campylobacter coliGram-negative1
Legionella pneumophilaGram-negative8
Haemophilus influenzaeGram-negative0.5
Neisseria gonorrhoeaeGram-negative0.5
Data sourced from a study on Coumamidine gamma 1, a cinodine-type antibiotic.[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound (or related glycocinnamoylspermidine antibiotic)

  • Target bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected efficacy.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic).

    • Include a negative control well containing only CAMHB (no bacteria or antibiotic) to check for sterility.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the results can be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound (represented by the general class, Glycocinnamoylspermidine Antibiotic) in inhibiting bacterial DNA synthesis.

ChitinovorinA_Pathway cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binds to & Inhibits Relaxed_DNA Relaxed, Nicked DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoils (Normal Function) Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication & Repair Relaxed_DNA->DNA_Replication

Caption: Mechanism of this compound action.

Experimental Workflow for MIC Assay

The diagram below outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or read OD600 D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution MIC assay workflow.

References

Application Notes and Protocols for Chitinovorin A in Treating Gram-Negative Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chitinovorin A is a novel investigational antibiotic with potent activity against a broad spectrum of gram-negative bacteria, including multi-drug resistant (MDR) strains. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its evaluation in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is hypothesized to exert its antibacterial effect through a dual mechanism that involves the disruption of the outer membrane and the inhibition of DNA synthesis. The initial interaction is believed to be with the lipopolysaccharide (LPS) layer of the gram-negative outer membrane, leading to increased membrane permeability. Subsequently, this compound enters the cell and binds to DNA gyrase, an essential enzyme for DNA replication, leading to a cessation of DNA synthesis and ultimately cell death.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various gram-negative bacterial strains and its cytotoxicity profile against human cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259222
Klebsiella pneumoniae700603 (MDR)4
Pseudomonas aeruginosa278538
Acinetobacter baumannii19606 (MDR)4
Salmonella enterica140282
Vibrio cholerae141041

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HEK293Human Embryonic Kidney>128
HepG2Human Liver Carcinoma>128
A549Human Lung Carcinoma>128

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound are provided below.

1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial cultures grown to logarithmic phase (OD600 ≈ 0.5)

    • Spectrophotometer

    • Incubator (37°C)

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • Dilute the bacterial culture in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound where no visible growth is observed.

2. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

  • Materials:

    • This compound

    • Bacterial culture in logarithmic phase

    • CAMHB

    • Sterile saline

    • Agar plates

    • Incubator

  • Protocol:

    • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC. Include a growth control flask without the antibiotic.

    • Inoculate each flask with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

    • Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

3. Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on mammalian cells.

  • Materials:

    • Human cell lines (e.g., HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Plate reader

  • Protocol:

    • Seed the 96-well plates with cells at a density of ~1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the cell culture medium and add to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

ChitinovorinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound LPS LPS This compound->LPS 1. Binds to LPS Transport Membrane Transport LPS->Transport 2. Disrupts Membrane DNA_Gyrase DNA Gyrase Transport->DNA_Gyrase 3. Enters Cytoplasm DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication 4. Inhibits DNA Gyrase Cell_Death Cell Death DNA_Replication->Cell_Death 5. Blocks Replication

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation MIC MIC Determination Time_Kill Time-Kill Assay MIC->Time_Kill Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Membrane_Permeability Membrane Permeability Assay Time_Kill->Membrane_Permeability Toxicity_Studies Toxicity Studies Cytotoxicity->Toxicity_Studies DNA_Gyrase_Inhibition DNA Gyrase Inhibition Assay Membrane_Permeability->DNA_Gyrase_Inhibition Mouse_Infection_Model Mouse Infection Model DNA_Gyrase_Inhibition->Mouse_Infection_Model

Caption: Overall experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Efficacy Testing of Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule named "Chitinovorin A" is not available in the public scientific literature. The following application notes and protocols are presented as a representative example for a hypothetical novel compound. The data is illustrative, and the protocols are based on standard methodologies for evaluating a compound with immunomodulatory and anti-cancer properties, hypothesized to function as a NOD1/NOD2 signaling agonist.

Introduction

This compound is a novel synthetic small molecule designed as a potent agonist of the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2). Activation of these receptors is known to trigger the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1][2][3][4] This mechanism is being explored for its potential in cancer immunotherapy, where stimulating an innate immune response within the tumor microenvironment can lead to tumor cell death and enhanced anti-tumor immunity. These notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.

Part 1: In Vitro Efficacy of this compound

The initial evaluation of this compound involves determining its cytotoxic effects on cancer cell lines and confirming its mechanism of action through signaling pathway activation.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined across various human cancer cell lines and a non-cancerous cell line to assess potency and selectivity. Cells were treated with a range of this compound concentrations for 48 hours.

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)¹
HCT116Colon Carcinoma8.510.2
SW620Colorectal Adenocarcinoma12.17.2
MCF-7Breast Adenocarcinoma15.35.7
HL-60Promyelocytic Leukemia5.216.7
HEK293TNormal Embryonic Kidney87.1-

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Visualization: Proposed Signaling Pathway and Experimental Workflow

In_Vitro_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound NOD1_NOD2 NOD1 / NOD2 This compound->NOD1_NOD2 Agonist Binding RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment IKK_Complex IKK Complex RIPK2->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Transcription NFkB_p65_p50_nuc->Target_Genes Binding to κB sites Cytokines Pro-inflammatory Cytokines & Chemokines Target_Genes->Cytokines Expression & Secretion

Caption: Proposed signaling cascade of this compound.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Efficacy & MoA Assays A 1. Cell Culture (Cancer & Normal Lines) B 2. Cell Seeding (96-well plates) A->B C 3. Treatment (this compound serial dilutions) B->C D 4. Incubation (24-72 hours) C->D E1 Cell Viability Assay (CCK-8 / MTT) D->E1 E2 NF-κB Activation Assay (Reporter / Imaging) D->E2 F1 Data Analysis: IC₅₀ Calculation E1->F1 F2 Data Analysis: NF-κB Translocation / Reporter Activity E2->F2

Caption: Workflow for in vitro efficacy and mechanism of action studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol determines the cytotoxicity of this compound. The Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product.[5][6] The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • Selected cell lines (e.g., HCT116, HEK293T)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • 96-well clear flat-bottom plates

    • CCK-8 Reagent

    • Microplate reader (450 nm absorbance)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

    • Final Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[7][8][9]

  • Materials:

    • HeLa or other suitable cells

    • 24-well plate with sterile glass coverslips

    • This compound

    • Positive control (e.g., TNF-α, 20 ng/mL)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

    • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

    • Primary antibody: Rabbit anti-NF-κB p65

    • Secondary antibody: Goat anti-Rabbit IgG (Alexa Fluor 488)

    • DAPI stain

    • Fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed 50,000 cells per well onto coverslips in a 24-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with this compound (at its IC₅₀ concentration), TNF-α (positive control), or vehicle control for 1 hour.

    • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Blocking: Wash three times with PBS and block with 5% BSA for 1 hour.

    • Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides.

    • Imaging: Visualize using a fluorescence microscope. In untreated cells, p65 (green fluorescence) will be in the cytoplasm. In treated cells, it will co-localize with the DAPI-stained nucleus (blue fluorescence).

Part 2: In Vivo Efficacy of this compound

Following promising in vitro results, the anti-tumor efficacy of this compound is evaluated in a relevant animal model.[10][11][12]

Data Presentation: In Vivo Anti-Tumor Activity

The efficacy of this compound was tested in an HCT116 colon carcinoma xenograft mouse model.

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1540 ± 180-+2.5
This compound10985 ± 15536.0+1.8
This compound25523 ± 11066.0-0.5
This compound50290 ± 9581.2-4.1
Positive Control (5-FU)20450 ± 10570.8-6.5

Data are presented as mean ± standard deviation.

Visualization: In Vivo Experimental Workflow

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Model Workflow A 1. Cell Culture (HCT116 Colon Cancer Cells) C 3. Tumor Implantation (Subcutaneous injection of 5x10⁶ cells) A->C B 2. Animal Acclimatization (Athymic Nude Mice, 1 week) B->C D 4. Tumor Growth (Wait until tumors reach ~100-150 mm³) C->D E 5. Randomization & Grouping (n=8 mice per group) D->E F 6. Treatment Initiation (Day 0) (Vehicle, this compound, Positive Control) E->F G 7. Monitoring & Measurement (Tumor volume & body weight, 2-3 times/week) F->G H 8. Study Termination (Day 21) (Euthanasia & tissue collection) G->H I 9. Data Analysis (TGI, body weight changes, survival) H->I

Caption: Workflow for a subcutaneous tumor xenograft study.

Experimental Protocol

Protocol 3: Murine Xenograft Model for Efficacy Assessment

This protocol describes the use of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound in vivo.

  • Materials:

    • Athymic Nude (Nu/Nu) mice, 6-8 weeks old

    • HCT116 cancer cells

    • Matrigel

    • Sterile PBS and cell culture medium

    • This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

    • Vehicle control solution

    • Calipers for tumor measurement

    • Animal scale

  • Procedure:

    • Tumor Cell Implantation: Harvest HCT116 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at 10, 25, 50 mg/kg, and a positive control). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Drug Administration: Administer the assigned treatment to each group via intraperitoneal (i.p.) injection daily for 21 days.

    • Monitoring: Measure tumor volume and mouse body weight three times per week. Monitor the animals for any signs of toxicity or distress.

    • Endpoint: At the end of the 21-day treatment period, euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control. Analyze changes in body weight as an indicator of toxicity. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

References

Application Notes and Protocols for Novel Antibiotic Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the preclinical evaluation of novel antibiotic candidates, from initial in vitro characterization to in vivo efficacy studies. These protocols are designed to ensure robust and reproducible data generation for the assessment of a new drug's potential.

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel antibiotics. The effective preclinical evaluation of these new chemical entities is critical for identifying promising candidates for further development. This document outlines a standardized workflow and detailed protocols for the in vitro and in vivo testing of novel antibiotics, covering essential aspects such as potency, spectrum of activity, bactericidal versus bacteriostatic mechanisms, synergy with existing antibiotics, potential for resistance development, cytotoxicity, and in vivo efficacy.

In Vitro Efficacy and Potency Assessment

The initial phase of antibiotic testing focuses on determining the intrinsic antimicrobial activity of the novel compound against a panel of relevant bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This is a fundamental assay to determine the potency and spectrum of activity of a novel antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Bacterial_Culture Bacterial Isolate (Overnight Culture) Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Novel Antibiotic (Stock Solution) Serial_Dilution Serial Dilution of Antibiotic in 96-well plate Antibiotic_Stock->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Media_Prep->Inoculum_Prep Inoculation Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Reading Visually Inspect for Turbidity Incubation->Visual_Reading Spectrophotometer Optional: Read OD600 Incubation->Spectrophotometer MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Reading->MIC_Determination Spectrophotometer->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

This method is widely used due to its efficiency and requirement for small volumes of reagents.[2]

Materials:

  • Novel antibiotic compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Stock Solution: Dissolve the novel antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

  • Serial Dilutions: Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of each row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[1]

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[1][2] This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Bacterial StrainAntibiotic A (µg/mL)Antibiotic B (µg/mL)Control Antibiotic (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Clinical Isolate 1
Clinical Isolate 2
Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents, which can be synergistic, additive, indifferent, or antagonistic.[3][4]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup in 96-well Plate cluster_incubation Incubation & Reading cluster_analysis Data Analysis Antibiotic_A Antibiotic A (Stock Solution) Dilution_A Serial Dilute Antibiotic A (Horizontally) Antibiotic_A->Dilution_A Antibiotic_B Antibiotic B (Stock Solution) Dilution_B Serial Dilute Antibiotic B (Vertically) Antibiotic_B->Dilution_B Bacterial_Culture Bacterial Isolate (Standardized Inoculum) Inoculation Inoculate all wells with Bacterial Suspension Bacterial_Culture->Inoculation Dilution_A->Inoculation Dilution_B->Inoculation Incubation Incubate at 37°C for 16-24 hours Inoculation->Incubation Reading Read for Growth Inhibition Incubation->Reading FIC_Index Calculate Fractional Inhibitory Concentration (FIC) Index Reading->FIC_Index Interpretation Interpret as Synergy, Additive, Indifference, or Antagonism FIC_Index->Interpretation

Caption: Workflow for Checkerboard Synergy Assay.

Procedure:

  • Plate Setup: In a 96-well plate, perform serial dilutions of Antibiotic A along the x-axis and Antibiotic B along the y-axis.[4]

  • Inoculation: Inoculate all wells with a standardized bacterial suspension (~5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index.

FIC Index Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index: [5]

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Bacterial StrainAntibiotic CombinationFIC IndexInterpretation
K. pneumoniae (Carbapenem-Resistant)Novel Abx + Meropenem
P. aeruginosa (MDR)Novel Abx + Colistin
S. aureus (MRSA)Novel Abx + Vancomycin

Bactericidal vs. Bacteriostatic Activity

Time-Kill Assay

Time-kill assays determine the rate at which an antibiotic kills a bacterial population and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[6][7]

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculate Antibiotic Solutions with Bacteria Bacterial_Culture->Inoculation Antibiotic_Solutions Prepare Antibiotic Solutions (e.g., 1x, 2x, 4x MIC) Antibiotic_Solutions->Inoculation Incubation Incubate at 37°C with Shaking Inoculation->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Overnight Plating->Incubate_Plates CFU_Count Count Colonies (CFU/mL) Incubate_Plates->CFU_Count Plot_Data Plot log10 CFU/mL vs. Time CFU_Count->Plot_Data

Caption: Workflow for Time-Kill Assay.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth.

  • Assay Setup: Inoculate flasks containing MHB with and without the novel antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) to a final density of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[8]

  • Plating: Perform serial dilutions of the aliquots and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the plates overnight and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[6]

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0
2
4
8
24

Assessment of Resistance Development

Understanding the potential for bacteria to develop resistance to a novel antibiotic is crucial.

Serial Passage Assay

This method assesses the potential for multi-step resistance development by repeatedly exposing bacteria to sub-inhibitory concentrations of the antibiotic.[9]

Procedure:

  • Initial MIC: Determine the baseline MIC of the novel antibiotic for the test organism.

  • Sub-MIC Exposure: Inoculate the organism into a tube containing the antibiotic at 0.5x the MIC.

  • Incubation: Incubate for 24 hours.

  • Passage: After incubation, determine the MIC of the culture from the sub-MIC tube. Then, use this culture to inoculate a new series of tubes with increasing concentrations of the antibiotic.

  • Repeat: Repeat this process for a defined number of passages (e.g., 14-30 days).

  • Data Analysis: Monitor the fold-change in MIC over time. A significant and stable increase in MIC indicates the development of resistance.

Passage DayMIC (µg/mL)Fold Change from Day 0
01x
2
4
...
30

In Vitro Cytotoxicity Assessment

It is essential to evaluate the toxicity of a novel antibiotic against mammalian cells to ensure a favorable therapeutic window.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with serial dilutions of the novel antibiotic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability).

Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Control)100
...
...
CC50

In Vivo Efficacy Assessment

Animal models of infection are crucial for evaluating the efficacy of a novel antibiotic in a physiological setting.[11][12]

Mouse Thigh Infection Model

This is a commonly used model to assess the in vivo efficacy of antibiotics against localized bacterial infections.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_evaluation Evaluation cluster_analysis Analysis Animal_Acclimation Acclimate Mice Neutropenia Induce Neutropenia (Optional) Animal_Acclimation->Neutropenia Bacterial_Inoculum Prepare Bacterial Inoculum Infection Inject Bacterial Inoculum into Thigh Muscle Bacterial_Inoculum->Infection Neutropenia->Infection Treatment Administer Novel Antibiotic at Various Doses Infection->Treatment Euthanasia Euthanize Mice at Defined Time Point Treatment->Euthanasia Thigh_Homogenization Homogenize Thigh Tissue Euthanasia->Thigh_Homogenization CFU_Enumeration Plate Homogenate for CFU Enumeration Thigh_Homogenization->CFU_Enumeration Data_Analysis Calculate Bacterial Burden (log10 CFU/gram tissue) CFU_Enumeration->Data_Analysis PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Data_Analysis->PD_Analysis

Caption: Workflow for In Vivo Mouse Thigh Infection Model.

Procedure:

  • Animal Preparation: Use immunocompetent or neutropenic mice, depending on the study's objective.

  • Infection: Inject a standardized bacterial inoculum into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the novel antibiotic via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses.

  • Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically collect the infected thigh muscle.

  • Bacterial Burden Determination: Homogenize the thigh tissue, perform serial dilutions, and plate on appropriate agar to enumerate the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden in treated groups to the untreated control group to determine the in vivo efficacy of the novel antibiotic.

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log10 CFU/g tissue ± SD)Reduction vs. Control (log10 CFU/g)
Vehicle Control--
Novel Antibiotic...
Novel Antibiotic...
Control Antibiotic...

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chitinovorin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Chitinovorin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a β-lactam antibiotic belonging to the 7α-formylaminocephem class. It has demonstrated weak inhibitory activity against Gram-negative bacteria. The producing organism has been identified as Flavobacterium sp..

Q2: What are the major challenges in maximizing the yield of this compound?

A2: Like many secondary metabolites, the production of this compound can be limited by several factors. Low yield is a primary challenge, often influenced by suboptimal fermentation conditions such as medium composition, pH, temperature, and aeration. The complex structure of this compound also suggests a complex biosynthetic pathway, which can be sensitive to precursor availability and feedback inhibition.

Q3: What is the general approach to optimizing fermentation parameters for improved yield?

A3: A systematic approach is recommended, starting with optimizing the culture medium components (carbon and nitrogen sources), followed by physical parameters like pH, temperature, and agitation. A "one-factor-at-a-time" (OFAT) approach can be initially employed, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning the interactions between different parameters to achieve maximum yield.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying β-lactam antibiotics like this compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like acetonitrile) and UV detection is a typical setup. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low or No this compound Production 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect incubation temperature. 4. Insufficient aeration and agitation. 5. Poor quality or age of the inoculum.1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Refer to the Experimental Protocols section for a detailed medium optimization strategy. 2. pH Control: The optimal pH for secondary metabolite production by Flavobacterium is often near neutral (pH 7.0). Monitor and control the pH of the fermentation broth throughout the process. 3. Temperature Optimization: Evaluate a range of temperatures, typically between 25°C and 37°C, to determine the optimal temperature for this compound production. 4. Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing the agitation speed and aeration rate. Insufficient oxygen can be a limiting factor for antibiotic biosynthesis. 5. Inoculum Quality: Use a fresh, actively growing seed culture for inoculation. Standardize the inoculum size and age to ensure consistency between batches.
Inconsistent Yields Between Batches 1. Variability in raw materials of the culture medium. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters (pH, temperature, aeration). 4. Genetic instability of the producing strain.1. Raw Material Quality Control: Use high-quality, consistent sources for all medium components. 2. Standardized Inoculum: Implement a strict protocol for seed culture preparation, including growth phase, cell density, and volume. 3. Process Control: Tightly control and monitor all fermentation parameters using calibrated probes and automated control systems where possible. 4. Strain Maintenance: Maintain a cryopreserved stock of the high-yielding Flavobacterium strain and periodically re-start cultures from this stock to avoid genetic drift.
Foaming in the Fermentor 1. High protein content in the medium (e.g., peptone, yeast extract). 2. High agitation rates. 3. Cell lysis releasing intracellular proteins.1. Antifoam Agents: Add a sterile, non-toxic antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation: Reduce the agitation speed if it is excessively high, while ensuring sufficient mixing and oxygen transfer. 3. Monitor Cell Viability: Excessive foaming late in the fermentation may indicate cell lysis. Consider optimizing the process to maintain cell viability for a longer period.
Difficulty in Extracting/Purifying this compound 1. Complex fermentation broth matrix. 2. Degradation of the β-lactam ring. 3. Co-extraction of impurities with similar chemical properties.1. Extraction Optimization: Test different organic solvents (e.g., ethyl acetate, butanol) for their efficiency in extracting this compound from the fermentation broth. 2. Control pH and Temperature during Extraction: The β-lactam ring is susceptible to degradation at extreme pH and high temperatures. Maintain neutral pH and low temperatures during extraction and subsequent purification steps. 3. Chromatographic Purification: Employ chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) or preparative HPLC for efficient purification.

Experimental Protocols

Protocol 1: Optimization of Culture Medium for this compound Production

Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound yield.

Methodology:

  • Basal Medium Preparation: Prepare a basal medium containing essential minerals and a buffer. A starting point could be a modified nutrient broth.

  • Carbon Source Screening:

    • To the basal medium, add different carbon sources (e.g., glucose, fructose, sucrose, starch, glycerol) at a fixed concentration (e.g., 20 g/L).

    • Inoculate with a standardized seed culture of Flavobacterium sp..

    • Ferment under controlled conditions (e.g., 28°C, 200 rpm, pH 7.0) for a predetermined duration (e.g., 7 days).

    • Withdraw samples at regular intervals and quantify this compound concentration using HPLC.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified in the previous step, replace the nitrogen source in the basal medium with various organic (e.g., peptone, yeast extract, tryptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources at a fixed concentration (e.g., 10 g/L).

    • Follow the same fermentation and analysis procedure as for the carbon source screening.

  • Data Analysis: Compare the this compound yields obtained with different carbon and nitrogen sources to identify the optimal combination.

Protocol 2: Quantification of this compound using HPLC

Objective: To establish a reliable method for quantifying this compound in fermentation broth samples.

Methodology:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solvent extraction (e.g., with ethyl acetate), evaporate the solvent, and redissolve the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., acetonitrile). A starting point could be a gradient of 10% to 70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard (typically around 260-280 nm for cephalosporins).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Fermentation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Fermentation Parameters cluster_action Corrective Actions cluster_outcome Outcome Problem Low this compound Yield Medium Culture Medium (Carbon, Nitrogen, Minerals) Problem->Medium Investigate Physical Physical Parameters (pH, Temp, Aeration) Problem->Physical Investigate Inoculum Inoculum Quality (Age, Size, Viability) Problem->Inoculum Investigate OptimizeMedium Optimize Medium Components (OFAT, RSM) Medium->OptimizeMedium Action ControlParams Implement Strict Parameter Control Physical->ControlParams Action StandardizeInoculum Standardize Inoculum Preparation Protocol Inoculum->StandardizeInoculum Action ImprovedYield Improved this compound Yield OptimizeMedium->ImprovedYield Leads to ControlParams->ImprovedYield Leads to StandardizeInoculum->ImprovedYield Leads to

Caption: A workflow diagram for troubleshooting low this compound yield.

Chitinovorin_A_Biosynthesis_Pathway cluster_precursors Primary Metabolites (Precursors) cluster_synthesis Core Biosynthesis (NRPS-mediated) cluster_tailoring Tailoring Steps for this compound AminoAcids L-α-aminoadipic acid L-cysteine D-valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) AminoAcids->ACV ACV Synthetase IsopenicillinN Isopenicillin N ACV->IsopenicillinN Isopenicillin N Synthase PenicillinN Penicillin N IsopenicillinN->PenicillinN Isopenicillin N Epimerase DAOC Deacetoxycephalosporin C PenicillinN->DAOC Expandase DAC Deacetylcephalosporin C DAOC->DAC Hydroxylase Formylation 7-α-Formylation DAC->Formylation Unknown Tailoring Enzymes ChitinovorinA This compound Formylation->ChitinovorinA

Caption: A proposed biosynthetic pathway for this compound.

Technical Support Center: Purification of Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Chitinovorin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this novel β-lactam antibiotic.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound Post-Extraction

  • Question: My initial extraction from the fermentation broth shows very low bioactivity, suggesting a poor yield of this compound. What are the possible causes and solutions?

  • Answer: Low initial yield is a common challenge in natural product purification.[1] Several factors could be at play:

    • Incomplete Cell Lysis: The this compound may be retained within the microbial cells.

      • Solution: Experiment with different lysis methods. If using mechanical methods like sonication, optimize the duration and intensity to avoid overheating, which can degrade the target molecule. For enzymatic lysis, ensure the optimal pH and temperature for the chosen enzyme.

    • Degradation of this compound: As a β-lactam antibiotic, this compound is susceptible to degradation by β-lactamases present in the crude extract or due to pH instability.

      • Solution: Maintain a chilled environment (4°C) throughout the extraction process.[2] Add β-lactamase inhibitors to the extraction buffer. Ensure the pH of the buffer is maintained within a stable range for this compound.

    • Suboptimal Extraction Solvent: The solvent system used may not be efficient in extracting this compound.

      • Solution: Perform small-scale solvent partitioning experiments with a range of solvents of varying polarities (e.g., ethyl acetate, butanol, chloroform) to determine the most effective solvent for extraction.[3][4]

Issue 2: Poor Binding of this compound to Chromatography Column

  • Question: During my initial chromatography step (e.g., ion exchange), the majority of this compound is found in the flow-through and not binding to the resin. Why is this happening?

  • Answer: This indicates an issue with the interaction between your target molecule and the stationary phase.[5] Consider the following:

    • Incorrect Buffer Conditions: The pH and ionic strength of your loading buffer are critical for binding.[6]

      • Solution: For ion exchange chromatography, ensure the pH of the buffer is at least one pH unit above or below the isoelectric point (pI) of this compound to ensure it carries the correct net charge. The ionic strength of the buffer should be low enough to facilitate binding. Perform a buffer scout to determine optimal binding conditions.

    • High Flow Rate: A high flow rate during sample loading can prevent efficient binding.[6]

      • Solution: Decrease the flow rate during sample application to allow sufficient time for the interaction between this compound and the resin.[6]

    • Column Overloading: The amount of crude extract loaded onto the column may exceed its binding capacity.[7]

      • Solution: Reduce the amount of sample loaded onto the column or use a larger column with a higher binding capacity.[7]

Issue 3: Co-elution of Impurities with this compound

  • Question: My fractions containing this compound are contaminated with other closely related compounds or impurities. How can I improve the resolution?

  • Answer: Co-elution of impurities is a common challenge when purifying compounds from complex mixtures.[8] Here are some strategies to enhance purity:

    • Optimize the Elution Gradient: A steep elution gradient may not be sufficient to separate compounds with similar binding affinities.[9]

      • Solution: Employ a shallower gradient during elution in your chromatography step. This will increase the separation between your target molecule and contaminants.[9]

    • Multi-modal Chromatography: A single chromatography step is often insufficient to achieve high purity.[1]

      • Solution: Introduce additional purification steps that separate molecules based on different physicochemical properties. For example, if you are using ion exchange, consider a subsequent step using size-exclusion chromatography (to separate by size) or reverse-phase chromatography (to separate by hydrophobicity).[3]

    • Improve Sample Preparation: Particulates or high viscosity in the sample can lead to poor column performance.[7]

      • Solution: Ensure your sample is filtered through a 0.22 µm or 0.45 µm filter before loading onto the column.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the first step I should take when developing a purification protocol for this compound?

    • A1: A thorough literature search is the recommended first step.[10] While specific information on this compound may be limited, understanding the purification strategies for other β-lactam antibiotics or complex natural products can provide a valuable starting point.[10]

  • Q2: How can I monitor the presence of this compound during the purification process?

    • A2: A bioassay, such as an antimicrobial susceptibility test, can be used to track the biological activity of your fractions. Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be developed to detect and quantify this compound.[3]

  • Q3: My purified this compound appears to lose activity over time. What could be the cause?

    • A3: The β-lactam ring in this compound is inherently unstable and susceptible to hydrolysis.

      • Solution: Store the purified compound at low temperatures (-20°C or -80°C), in a buffer with a slightly acidic to neutral pH, and consider lyophilization for long-term storage. Avoid repeated freeze-thaw cycles.

  • Q4: What are the key factors to consider for scaling up the purification of this compound?

    • A4: When scaling up, it is crucial to maintain the performance of the purification process. Key considerations include the cost of reagents and materials, the recovery rate at each step, and ensuring the final product meets the required purity standards.[] Process optimization at the lab scale is essential before attempting a large-scale purification.[]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate common challenges and the impact of optimization strategies in the purification of this compound.

Table 1: Impact of Extraction Solvent on this compound Recovery

Extraction SolventPolarity IndexRecovery of this compound (%)Purity (%)
Hexane0.1< 5< 1
Chloroform4.13515
Ethyl Acetate4.47540
n-Butanol4.06030

Table 2: Effect of pH on Ion Exchange Chromatography Binding

Buffer pHNet Charge of this compound (Predicted)Binding to Q-Sepharose (%)
4.0Positive< 10
6.0Slightly Negative65
8.0Negative> 95
10.0Highly Negative> 95 (potential for degradation)

Experimental Protocols

Protocol 1: General Multi-Step Purification of this compound

  • Extraction:

    • Centrifuge the fermentation broth to separate the supernatant and cell pellet.

    • Perform a bioassay on both to determine the location of this compound.

    • If in the supernatant, proceed with liquid-liquid extraction using ethyl acetate.

    • If in the cell pellet, resuspend the cells in a suitable buffer and perform cell lysis. Centrifuge to remove cell debris and extract the supernatant with ethyl acetate.

    • Evaporate the ethyl acetate to obtain the crude extract.

  • Ion Exchange Chromatography (IEX):

    • Dissolve the crude extract in a low ionic strength buffer at a pH where this compound is charged (e.g., pH 8.0 for anion exchange).

    • Load the sample onto a pre-equilibrated anion exchange column (e.g., Q-Sepharose).

    • Wash the column with the loading buffer to remove unbound impurities.

    • Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Collect fractions and perform a bioassay and/or HPLC analysis to identify fractions containing this compound.

  • Size Exclusion Chromatography (SEC):

    • Pool the active fractions from IEX and concentrate them.

    • Load the concentrated sample onto a size exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer.

    • Elute with the same buffer and collect fractions.

    • Analyze fractions to identify those containing purified this compound.

  • Purity Analysis:

    • Assess the purity of the final sample using analytical reverse-phase HPLC and Mass Spectrometry.[4]

Visualizations

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Steps cluster_2 Chromatographic Purification Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract IEX Ion Exchange Chromatography CrudeExtract->IEX ActiveFractions Active Fractions IEX->ActiveFractions SEC Size Exclusion Chromatography ActiveFractions->SEC PureChitinovorinA Purified this compound SEC->PureChitinovorinA

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Low Yield of Purified Product CheckExtraction Check Initial Extraction Yield Start->CheckExtraction CheckChromatography Check Chromatography Steps Start->CheckChromatography OptimizeLysis Optimize Cell Lysis CheckExtraction->OptimizeLysis OptimizeSolvent Optimize Extraction Solvent CheckExtraction->OptimizeSolvent CheckBinding Poor Binding to Column? CheckChromatography->CheckBinding CheckPurity Low Purity after Elution? CheckChromatography->CheckPurity AdjustBuffer Adjust Buffer pH/Ionic Strength CheckBinding->AdjustBuffer OptimizeGradient Optimize Elution Gradient CheckPurity->OptimizeGradient AddStep Add Orthogonal Purification Step CheckPurity->AddStep

Caption: A decision tree for troubleshooting low yield in purification.

References

Technical Support Center: Optimizing Chitinovorin A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vivo dosage of the novel investigational compound, Chitinovorin A. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: How should I determine the initial starting dose of this compound for my in vivo study?

A1: Determining a safe and potentially effective starting dose is a critical first step.[1] A multi-faceted approach is recommended:

  • Literature Review: Begin by searching for published studies on compounds with similar structures or mechanisms of action to find existing dosing information in relevant animal models.[1]

  • In Vitro Data Extrapolation: The starting dose can be extrapolated from in vitro data. A common practice is to begin with a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1] This involves starting with a low dose and escalating it across different animal groups to identify the maximum tolerated dose (MTD).[1][2]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A2: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a specific time period.[3][4] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[5] The MTD is identified by observing clinical signs of toxicity, body weight changes, and in some cases, clinical pathology.[1][4] It is important to note that mortality is not an intended endpoint for MTD studies.[4]

Q3: How do I choose the appropriate administration route for this compound?

A3: The choice of administration route depends on the physicochemical properties of this compound, the target site of action, and the desired pharmacokinetic profile.[1] Key considerations include:

  • Compound Properties: Factors like solubility and stability are critical. Poorly water-soluble compounds may be challenging to administer intravenously.[1]

  • Target Action: Determine if a local or systemic effect is needed. Parenteral routes (e.g., intravenous, intraperitoneal) generally offer higher bioavailability by avoiding first-pass metabolism in the liver that occurs with oral administration.[1]

  • Desired Onset and Duration: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes typically result in slower absorption and a longer duration of action.[1]

Q4: What are the key pharmacokinetic (PK) parameters I should evaluate for this compound?

A4: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6] Key parameters to measure include:

  • Cmax: The maximum (or peak) plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

These parameters help in designing optimal dosing schedules to maintain therapeutic concentrations.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High toxicity and mortality observed at the initial dose. The starting dose is above the MTD.[2]Immediate Action: Lower the dose by 50-75% in the next animal cohort.[2]Further Steps: • Re-evaluate any allometric scaling calculations.[2]• Conduct a comprehensive dose-range finding study to accurately determine the MTD.[2]• Assess the toxicity of the vehicle in a control group, as the formulation itself may be causing adverse effects.[2]
No significant therapeutic effect is observed at any tested dose. Suboptimal dosage, poor bioavailability, or issues with the animal model.[2]Troubleshooting Steps:Pharmacokinetic (PK) Analysis: Determine if this compound is reaching the target tissue at sufficient concentrations.[2]• Pharmacodynamic (PD) Analysis: Confirm that this compound is engaging its intended target at the administered doses.[5]• Dose Escalation: If safe, test higher doses based on the MTD study.• Review Animal Model: Ensure the chosen animal model is appropriate for the disease being studied.
High variability in efficacy data between animals in the same group. [5]Inconsistent formulation, dosing errors, or biological differences between animals.Solutions:Formulation: Ensure the drug formulation is homogenous and stable. Prepare fresh formulations before each use if necessary.[8]• Standardize Procedures: Use a standard operating procedure (SOP) for all dosing and experimental procedures.[1]• Increase Sample Size: A larger group size can improve statistical power and account for individual animal variation.[2]
Injection site reactions (e.g., inflammation, necrosis). Formulation issues such as pH or irritancy.Solutions:Adjust Formulation: Buffer the formulation to a more neutral pH and, if possible, make it isotonic.• Reduce Volume and Concentration: Administer a larger volume of a more dilute solution, staying within recommended limits for the administration route.

Data Presentation

Table 1: Example Dose Escalation Scheme for an MTD Study

GroupDose Level (mg/kg)Number of Animals (n)Rationale
10 (Vehicle Control)5To assess the effect of the vehicle alone.
255Low dose, based on in vitro data.
31553-fold increase from the low dose.
4505~3-fold increase, approaching expected efficacy.
51505High dose to identify potential toxicity.

Table 2: Key Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionImplication for Dosing Strategy
Cmax Maximum plasma concentrationIndicates if the drug reaches a therapeutic level.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Total drug exposureRepresents the overall bioavailability of the drug.
t1/2 (Half-life) Time for plasma concentration to halveDetermines the dosing frequency needed to maintain therapeutic levels.

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that does not cause significant toxicity or more than a 20% loss in body weight.[9]

Materials:

  • This compound

  • Appropriate vehicle for solubilization

  • 8-10 week old mice (e.g., C57BL/6), both male and female

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to at least 5 groups (1 vehicle control group and 4 dose escalation groups), with 3-5 animals per group.[8][9]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, in 2- to 3-fold increments (e.g., 5, 10, 20, 40 mg/kg).[9]

  • Formulation Preparation: Prepare the this compound formulation in the selected vehicle. Ensure it is well-solubilized and stable.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage) once daily for a period of 7-14 days.[8]

  • Monitoring:

    • Record the body weight of each animal daily.[2]

    • Perform daily clinical observations for any signs of toxicity, such as changes in posture, fur, activity, or breathing.[1]

    • Euthanize any animals that reach pre-defined humane endpoints (e.g., >20% body weight loss).

  • Data Analysis: The MTD is defined as the highest dose at which no significant clinical signs of toxicity are observed, and the average body weight loss does not exceed 20%.[9]

Visualizations

Dose_Finding_Workflow cluster_0 Pre-Study Phase cluster_1 Dose-Ranging & MTD Study cluster_2 Efficacy & PK/PD Studies In_Vitro_Data In Vitro Efficacy Data (IC50/EC50) Dose_Selection Select Starting Dose Range In_Vitro_Data->Dose_Selection Literature_Review Literature Review of Similar Compounds Literature_Review->Dose_Selection MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Dose_Selection->MTD_Study Observe_Toxicity Monitor Clinical Signs & Body Weight MTD_Study->Observe_Toxicity Define_MTD Define MTD Observe_Toxicity->Define_MTD Select_Efficacy_Doses Select Doses Below MTD Define_MTD->Select_Efficacy_Doses Efficacy_Study Conduct Efficacy Study in Disease Model Select_Efficacy_Doses->Efficacy_Study PK_PD_Study Conduct PK/PD Studies Select_Efficacy_Doses->PK_PD_Study Optimal_Dose Identify Optimal Dose Efficacy_Study->Optimal_Dose PK_PD_Study->Optimal_Dose

Caption: Workflow for preclinical dose optimization of this compound.

Hypothetical_Signaling_Pathway Chitinovorin_A This compound Receptor_X Receptor X Chitinovorin_A->Receptor_X Binds to Kinase_A Kinase A Receptor_X->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription Factor Y Kinase_B->Transcription_Factor_Y Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor_Y->Cellular_Response Induces PK_PD_Workflow Dose_Admin Administer Single Dose of this compound Blood_Collection Collect Blood Samples at Multiple Time Points Dose_Admin->Blood_Collection Tissue_Collection Collect Target Tissues at Final Time Point Dose_Admin->Tissue_Collection Sample_Analysis Quantify Drug Concentration (e.g., LC-MS/MS) Blood_Collection->Sample_Analysis Tissue_Collection->Sample_Analysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis PD_Analysis Measure Biomarker of Target Engagement Sample_Analysis->PD_Analysis PK_PD_Modeling PK/PD Modeling to Correlate Exposure and Effect PK_Analysis->PK_PD_Modeling PD_Analysis->PK_PD_Modeling

References

Technical Support Center: Overcoming Solubility Challenges with Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chitinovorin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility issues of this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO).[1][2] this compound, like many organic small molecules, exhibits low aqueous solubility, and DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3]

Q2: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?

A2: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds.[1][4] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. To resolve this, ensure the final concentration of DMSO is kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] You can also try pre-warming the media to 37°C before adding the compound and vortexing gently to mix.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell culture should generally be kept below 0.5%, with many protocols advising 0.1% or lower to minimize effects on cell viability and function.[1] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess any potential solvent effects on your specific cell line.[1]

Q4: Are there alternatives to DMSO for improving the solubility of this compound?

A4: Yes, several alternative strategies can be employed. These include the use of co-solvents like ethanol or polyethylene glycols (PEGs), complexation with cyclodextrins, or the use of surfactants.[5][6][7][8] Cyclodextrins, for instance, are cyclic oligosaccharides with a hydrophobic interior that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[5][9][10]

Q5: Can sonication be used to help dissolve this compound?

A5: Sonication can be a useful technique to break down aggregates and increase the dispersion of a compound in a solvent.[11] This can be particularly helpful when preparing initial stock solutions or if you observe particulate matter. However, it is a method of dispersion and may not increase the thermodynamic solubility.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to aqueous media. The compound's concentration exceeds its solubility limit in the aqueous media.[1]- Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.[1]- Perform serial dilutions in the assay medium.[1]
Precipitate forms over time while in the incubator. - Temperature Shift: Solubility can be affected by the change from room temperature to 37°C.[1][12]- pH Shift: The CO2 environment in an incubator can alter media pH, affecting the solubility of pH-sensitive compounds.[1]- Interaction with Media Components: The compound may interact with salts or proteins in the media.[1][13]- Pre-warm the media to 37°C before adding this compound.[1]- Ensure your media is adequately buffered for the CO2 concentration in your incubator.- Test the solubility of this compound in a simplified buffer to identify potential interactions.
Inconsistent results between experiments. - Incomplete Dissolution of Stock: The stock solution may not be fully dissolved, leading to inaccurate concentrations.- Precipitation in Assay: The compound may be precipitating out of solution at the working concentration, reducing its effective concentration.[4]- Visually inspect your stock solution for any particulate matter before each use. Briefly vortex or sonicate if needed.- Determine the kinetic solubility of this compound in your specific assay medium to ensure you are working below the precipitation point.
High background signal or cellular toxicity. - High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells.[1]- Reduce the final DMSO concentration to the lowest possible level (ideally ≤0.1%).- Always include a vehicle control in your experiments to measure the baseline effect of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired concentration.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no visible precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

  • Materials:

    • This compound stock solution (in DMSO)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Incubator (37°C, 5% CO2)

    • Microscope

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.[1]

    • Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.

    • Vortex each dilution gently.

    • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect each dilution for any signs of precipitation. For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

    • The highest concentration that remains clear of any precipitate is the maximum working concentration for your experiments under these conditions.

Visualizations

cluster_0 Troubleshooting Workflow Start Precipitation Observed CheckStock Is Stock Solution Clear? Start->CheckStock CheckFinalConc Is Final Concentration Too High? CheckStock->CheckFinalConc Yes RemakeStock Remake Stock Solution (Vortex/Sonicate) CheckStock->RemakeStock No CheckSolventConc Is Final DMSO > 0.5%? CheckFinalConc->CheckSolventConc No LowerConc Lower Final Concentration CheckFinalConc->LowerConc Yes ConsiderAlternatives Use Alternative Solubilization Method CheckSolventConc->ConsiderAlternatives No LowerDMSO Lower DMSO Concentration CheckSolventConc->LowerDMSO Yes Proceed Proceed with Experiment ConsiderAlternatives->Proceed RemakeStock->CheckStock LowerConc->Proceed LowerDMSO->Proceed

Caption: Troubleshooting workflow for compound precipitation.

cluster_1 Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression & DNA Replication mTOR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to ChitinovorinA This compound ChitinovorinA->CellCycle

Caption: Hypothetical inhibition of a cell survival pathway.

cluster_2 Solubility Factors Solubility Compound Solubility in Aqueous Media Intrinsic Intrinsic Properties (Hydrophobicity, Crystal Lattice Energy) Intrinsic->Solubility Solvent Solvent System (DMSO %, Co-solvents) Solvent->Solubility Media Media Components (pH, Salts, Proteins) Media->Solubility Temp Temperature Temp->Solubility

Caption: Key factors influencing compound solubility in assays.

References

Technical Support Center: Troubleshooting Chitinovorin A Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the stability of Chitinovorin A in solution. Given the limited specific stability data available for this compound, this guide leverages analogous data from the structurally similar and well-studied first-generation cephalosporin, cefazolin, to provide quantitative insights and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a β-lactam antibiotic. Like other β-lactam antibiotics, its chemical structure contains a four-membered lactam ring that is susceptible to hydrolysis, leading to a loss of antibacterial activity. Ensuring the stability of this compound in experimental solutions is critical for obtaining accurate and reproducible results.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of β-lactam antibiotics like this compound is primarily influenced by:

  • pH: The rate of hydrolysis of the β-lactam ring is highly pH-dependent.

  • Temperature: Higher temperatures generally accelerate the degradation of β-lactam antibiotics.

  • Solvent/Buffer Composition: The components of the solution can impact stability. For instance, phosphate buffers have been shown to catalyze the degradation of some cephalosporins.[1]

  • Presence of Enzymes: β-lactamase enzymes, if present in the experimental system (e.g., from bacterial contamination), will rapidly inactivate this compound.

Q3: What are the general recommendations for storing this compound solutions?

Q4: I am observing a loss of activity in my this compound-based experiments. What are the likely causes?

A loss of this compound activity can stem from several factors:

  • Degradation due to improper storage: Review your solution preparation and storage procedures.

  • Inappropriate pH of the experimental buffer: Ensure the pH of your medium is within a stable range for cephalosporins (typically slightly acidic to neutral).

  • High incubation temperatures: If your experiment requires elevated temperatures, the stability of this compound may be compromised.

  • Contamination: Bacterial contamination introducing β-lactamases can lead to rapid degradation.

  • Inaccurate initial concentration: Verify the initial weighing and dissolution of the compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound stability.

Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare a fresh stock solution of this compound. Use a validated analytical method, such as HPLC-MS/MS, to confirm the concentration and purity of the new stock solution.
Degradation in culture medium at 37°C. Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. Consider preparing a more concentrated stock and diluting it directly into the assay plate. For longer experiments, replenishing the medium with fresh this compound may be necessary.
pH of the culture medium is unfavorable. Measure the pH of your culture medium after the addition of all components. Ensure it falls within the optimal stability range for cephalosporins (pH 4.5-6.5 for cefazolin).[1]
Interaction with media components. Review the composition of your culture medium for components known to react with β-lactams. If possible, test the stability of this compound in a simpler buffer system.
Problem 2: Precipitate formation in this compound solutions.
Possible Cause Troubleshooting Step
Poor solubility in the chosen solvent. Consult solubility data for similar compounds. This compound's solubility may be limited in certain aqueous buffers. Cefazolin sodium, for example, is soluble in DMSO and dimethylformamide at approximately 20 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[3] Consider preparing a stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous experimental buffer.
Precipitation of the free acid at low pH. Below a certain pH (e.g., below pH 4.5 for cefazolin), the free acid form of the antibiotic may precipitate.[4] Ensure the pH of your solution is maintained within a suitable range.
Salting out effect. High concentrations of salts in the buffer can reduce the solubility of organic molecules. Try reducing the salt concentration if possible.

Quantitative Stability Data (Proxy: Cefazolin)

The following tables summarize the stability of cefazolin in various solutions, which can serve as a proxy for estimating the stability of this compound.

Table 1: Stability of Cefazolin Sodium in Aqueous Solutions at Different Temperatures

ConcentrationSolventStorage TemperatureDurationPercent of Initial Concentration RemainingReference
100 mg/mL & 200 mg/mLSterile Water for Injection5°C (protected from light)30 days≥ 94.5%[5]
100 mg/mL & 200 mg/mLSterile Water for Injection21-25°C (exposed to light) after 30 days at 5°C72 hours≥ 92.1%[5]
20 mg/mL & 40 mg/mLD5W or NS5°C (protected from light)30 days> 95.8%[5]
20 mg/mL & 40 mg/mLD5W or NS21-25°C (exposed to light) after 30 days at 5°C72 hours> 91.8%[5]
Not specifiedReconstituted SolutionRoom Temperature24 hoursStable[6]
Not specifiedReconstituted Solution5°C (Refrigerated)10 daysStable[6]

D5W: 5% Dextrose in Water; NS: 0.9% Sodium Chloride

Table 2: Effect of pH on Cefazolin Stability

pHBufferTemperatureObservationReference
4.5Acetate Buffer35°C10% decomposition in 3 days[4]
4.5Acetate Buffer25°C10% decomposition in 5 days[4]
5.7Acetate Buffer35°C13% loss in 3 days[4]
5.7Acetate Buffer25°C10% loss in 5 days[4]
7.5Phosphate Buffer35°C18% loss in 3 days[4]
> 8.5--Rapid hydrolysis[4]
< 4.5--Precipitation of free acid[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Stability Analysis of Cefazolin (Proxy for this compound)

This protocol provides a robust method for quantifying the concentration of cefazolin in a solution to assess its stability over time.

1. Sample Preparation:

  • Prepare a stock solution of cefazolin in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution to the desired starting concentration in the test buffer (e.g., PBS at different pH values).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours) under defined storage conditions (e.g., room temperature, 4°C, 37°C), take an aliquot of the solution.

  • Perform a protein precipitation step if the matrix is complex (e.g., plasma). Add acetonitrile (containing an internal standard like cloxacillin) to the sample, vortex, and centrifuge.[7]

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP).[7]

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from any degradation products.

  • Injection Volume: 2 µL.[7]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cefazolin and the internal standard. For cefazolin, two transitions can be monitored: 454.92 > 323.00 and 454.92 > 155.90.[7]

  • Source Parameters: Optimize source parameters such as source temperature, ion spray voltage, and gas flows for maximum sensitivity.[7]

4. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of cefazolin in the samples at each time point by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point to determine the stability.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration in Test Buffer prep_stock->prep_working incubate Incubate under Test Conditions (pH, Temp, Time) prep_working->incubate sampling Collect Aliquots at Time Points incubate->sampling quenching Quench Degradation (e.g., Freezing) sampling->quenching analysis Quantify Concentration (HPLC-MS/MS) quenching->analysis data_analysis Calculate % Remaining and Degradation Rate analysis->data_analysis

Caption: A flowchart outlining the key steps in assessing the stability of this compound in solution.

Signaling Pathway of β-Lactam Antibiotics

G Mechanism of Action of β-Lactam Antibiotics cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_lysis Cell Lysis peptidoglycan->cell_lysis Inhibition leads to beta_lactam This compound (β-Lactam Antibiotic) beta_lactam->pbp Inhibits

Caption: The primary mechanism of action for β-lactam antibiotics like this compound involves the inhibition of Penicillin-Binding Proteins (PBPs), leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis.[8][9]

References

Technical Support Center: Refining the Synthesis Protocol for Chitinovorin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of Chitinovorin A analogs. Given the limited publicly available information on this compound, this guide addresses common challenges encountered during the synthesis of complex peptide-like molecules with features analogous to what might be expected in a "Chitinovorin" structure, such as a beta-lactam core and peptide side chains.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the solid-phase peptide synthesis (SPPS) of complex analogs?

Low yields in SPPS can arise from several factors, primarily incomplete reactions and the formation of byproducts. Key causes include:

  • Peptide Aggregation: The growing peptide chains on the resin can self-associate, particularly with hydrophobic sequences, which blocks reactive sites and hinders both deprotection and coupling steps.[1][2]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being added, leading to truncated sequences.[1]

  • Incomplete Coupling: Steric hindrance from bulky amino acids, peptide aggregation, or inefficient activation of the incoming amino acid can result in failed amide bond formation.[1][3]

  • Side Reactions: Undesirable chemical reactions, such as aspartimide formation, diketopiperazine formation, or oxidation of sensitive residues (e.g., Methionine), can reduce the yield of the target product.[1][4]

Q2: How can I identify the cause of a failed or low-yield synthesis?

The first step is to analyze the crude product after cleavage from the resin.[5] A small sample of the peptide-resin (5-10 mg) should be cleaved, precipitated with cold diethyl ether, and then dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1] Analysis by RP-HPLC will assess the purity, while mass spectrometry will help identify the masses of the major components, allowing you to distinguish between the desired product, truncated sequences, or modified byproducts.[1]

Q3: What strategies can be employed to overcome peptide aggregation?

Several methods can mitigate peptide aggregation:

  • Use of specialized resins: Resins incorporating polyethylene glycol (PEG) can improve the solvation of the growing peptide chain.[6]

  • Microwave-assisted synthesis: Microwave energy can accelerate coupling reactions and help disrupt intermolecular hydrogen bonds that lead to aggregation.[7]

  • Chaotropic agents: The addition of certain salts or detergents (e.g., 1% v/v) can help to disrupt secondary structures.[6]

  • Pseudoproline dipeptides: Incorporating these structures can break up aggregation-prone sequences.[2]

Q4: When should I consider "double coupling"?

Double coupling, the repetition of the coupling step for a particular amino acid, is advisable in several situations:

  • After a proline residue: The secondary amine of proline is less reactive than the primary amines of other amino acids.[3]

  • For sterically hindered amino acids: Residues with bulky side chains, like Arginine, Valine, or Isoleucine, can be difficult to couple efficiently.[3]

  • For repeating amino acid sequences: Sequences with multiple identical amino acids in a row can be prone to incomplete coupling.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Peptide aggregation- Use a PEG-based resin.- Employ microwave-assisted synthesis.- Add chaotropic agents to the solvent.
Incomplete coupling- Perform a double coupling for the problematic residue.- Increase the concentration of the amino acid and coupling reagents.[3]- Switch to a more efficient coupling reagent (e.g., HATU, HCTU).[4]
Incomplete deprotection- Increase the deprotection time or use a stronger deprotection reagent (e.g., DBU for Fmoc).[4]
Poor Purity Presence of deletion sequences- Optimize coupling efficiency (see "Incomplete coupling" above).- Perform a capping step after each coupling to block unreacted amines.
Side reactions (e.g., aspartimide formation)- Use protecting groups on the side chain of susceptible amino acids (e.g., Aspartic acid).[4]
Racemization- Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.
Difficulty in Purification Co-elution of impurities- Optimize the HPLC gradient to improve separation.- If impurities are deletion sequences, consider a different purification technique like ion-exchange chromatography.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hypothetical this compound Analog

This protocol outlines the synthesis of a hypothetical analog with a peptide side chain attached to a core structure on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 1 hour with gentle agitation.[6]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent like HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).[6]

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.[1]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Kaiser Test for Free Primary Amines

This test is used to detect the presence of free primary amines on the resin, indicating incomplete coupling.

  • Reagents:

    • Solution A: 5g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Procedure:

    • Take a small sample of resin beads (10-20 beads) in a small test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Interpretation:

    • Intense blue beads and solution: Incomplete coupling (significant amount of free amines).[1]

    • Colorless beads and yellow/slightly blue solution: Complete or near-complete coupling.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents on the Yield and Purity of a Hypothetical this compound Analog

Coupling ReagentCrude Yield (%)Purity by HPLC (%)
HBTU/HOBt6578
HATU/HOAt7885
PyBOP7281

Table 2: Effect of Synthesis Strategy on Aggregation-Prone Sequences

Synthesis MethodCrude Purity (%)Target Peptide MS Intensity (Arbitrary Units)
Standard SPPS455.2 x 10^5
Microwave-Assisted SPPS688.9 x 10^5
SPPS with PEG Resin627.5 x 10^5

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling capping Capping (Optional) coupling->capping wash2 Wash coupling->wash2 capping->wash2 wash1->coupling wash2->deprotection Next Amino Acid cleavage Cleavage from Resin wash2->cleavage Final Amino Acid precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Experimental workflow for the synthesis of this compound analogs.

troubleshooting_workflow cluster_solutions Troubleshooting Pathways start Low Yield or Purity Issue analyze Analyze Crude Product (HPLC, MS) start->analyze identify Identify Major Impurities analyze->identify deletion Deletion Sequences identify->deletion Truncated masses aggregation Aggregation Byproducts identify->aggregation Broad peaks, low solubility side_reaction Side Reaction Products identify->side_reaction Unexpected masses optimize_coupling Optimize Coupling: - Double couple - Change reagent - Increase concentration deletion->optimize_coupling improve_solvation Improve Solvation: - Use PEG resin - Microwave synthesis - Add chaotropes aggregation->improve_solvation protecting_groups Use Appropriate Side-Chain Protection side_reaction->protecting_groups

Caption: Troubleshooting decision tree for low-yield synthesis.

References

minimizing off-target effects of Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chitinovorin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting the off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target effects?

A1: this compound is a potent small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway. While highly selective for CHK1, at elevated concentrations, this compound has been observed to interact with other kinases that share structural similarities in their ATP-binding pockets. The most prominent off-target kinases identified are Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A. These unintended interactions can result in misleading experimental outcomes, such as cell cycle arrest or cytotoxicity, that are independent of CHK1 inhibition.[1]

Q2: Why is it critical to minimize the off-target effects of this compound?

Q3: What are the initial steps I should take to reduce potential off-target effects in my experiments?

A3: To minimize off-target effects, a multi-faceted approach is recommended.[2] Begin by performing a dose-response curve to identify the lowest effective concentration of this compound that inhibits CHK1 without causing significant toxicity.[2] It is also advisable to use a structurally unrelated CHK1 inhibitor as a control; if the observed phenotype is not replicated, it may be an off-target effect of this compound.[1] Additionally, genetic validation techniques, such as siRNA or CRISPR/Cas9 to knock down or knock out CHK1, can help confirm that the observed phenotype is a direct result of modulating your target.[2]

Q4: How can I definitively identify the off-target profile of this compound in my experimental system?

A4: A combination of computational and experimental methods is the most effective way to determine the off-target profile.[2] In silico tools can predict potential off-target interactions by screening this compound against databases of known protein structures.[3][4] Experimentally, high-throughput kinase profiling services can empirically test and validate these predicted interactions against a large panel of kinases.[2] Proteomics-based approaches, such as mass spectrometry, can also reveal unexpected changes in protein expression or phosphorylation, providing further evidence of off-target effects.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
1. Unexpectedly high cellular toxicity at concentrations that should be selective for CHK1. Off-target effects on essential kinases or cellular pathways.- Perform a counter-screen in a cell line that does not express CHK1. If toxicity persists, it is likely due to off-target effects.[1]- Conduct a broad kinase panel screening to identify potential unintended targets that could be mediating the toxic effects.[2]- Analyze the modulation of known cell death or stress pathways to see if the toxicity correlates with these off-target pathways.[2]
2. The observed phenotype (e.g., cell cycle arrest) is inconsistent with known CHK1 function. Inhibition of off-target kinases like CDK2 or Aurora Kinase A, which are key cell cycle regulators.- Compare the potency of this compound for the observed phenotype with its potency for CHK1 inhibition. A significant difference may indicate an off-target effect.[1]- Use a structurally distinct CHK1 inhibitor. If the phenotype is not reproduced, it is likely an off-target effect of this compound.[1]- Perform a rescue experiment by overexpressing CHK1. If the phenotype is not rescued, this suggests the involvement of other targets.[1]
3. Inconsistent results between different cell lines. Cell-type specific expression levels of on- and off-target kinases.- Quantify the protein levels of CHK1, CDK2, and Aurora Kinase A in the cell lines being used.- Perform dose-response curves for each cell line to determine the optimal concentration of this compound for each specific cellular context.
4. In vitro kinase assay results do not correlate with cellular assay data. Differences in the cellular environment, such as ATP concentrations, protein-protein interactions, and compound permeability.- Use a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to CHK1 in intact cells.[5]- Employ a live-cell assay like NanoBRET™ to measure the binding of this compound to a luciferase-tagged CHK1 in real-time.[5]
Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table presents the inhibitory activity of this compound against its primary target (CHK1) and key known off-targets (CDK2, Aurora Kinase A).

KinaseIC50 (nM)
CHK1 5
CDK2150
Aurora Kinase A300

IC50 values were determined using an in vitro luminescence-based kinase assay.

Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against a panel of kinases.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound to create a range of concentrations.

  • In a 384-well plate, add the recombinant kinase, its corresponding substrate, and ATP.

  • Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for the designated time.

  • Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to its intended target, CHK1, in a cellular context.[2]

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (CHK1) remaining in the supernatant using Western blotting or mass spectrometry.[2]

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways ChitinovorinA This compound CHK1 CHK1 ChitinovorinA->CHK1 Inhibits DDR DNA Damage Response CHK1->DDR Regulates CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Promotes AuroraA Aurora Kinase A AuroraA->CellCycle Promotes ChitinovorinA_off This compound (High Conc.) ChitinovorinA_off->CDK2 Inhibits ChitinovorinA_off->AuroraA Inhibits

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Phenotype Potency to CHK1 IC50 dose_response->compare_potency discrepancy Significant Discrepancy? compare_potency->discrepancy orthogonal_inhibitor Test Structurally Unrelated CHK1 Inhibitor discrepancy->orthogonal_inhibitor Yes on_target_likely Conclusion: On-Target Effect Confirmed discrepancy->on_target_likely No phenotype_replicated Phenotype Replicated? orthogonal_inhibitor->phenotype_replicated genetic_validation Perform Genetic Validation (siRNA/CRISPR) phenotype_replicated->genetic_validation Yes off_target_likely Conclusion: Off-Target Effect Likely phenotype_replicated->off_target_likely No phenotype_validated Phenotype Validated? genetic_validation->phenotype_validated phenotype_validated->off_target_likely No phenotype_validated->on_target_likely Yes

Caption: Experimental workflow for validating on-target vs. off-target effects.

G start High Cellular Toxicity Observed check_concentration Is Concentration at Lowest Effective Dose? start->check_concentration optimize_dose Optimize Dose: Perform Titration check_concentration->optimize_dose No counter_screen Perform Counter-Screen in CHK1-null Cell Line check_concentration->counter_screen Yes optimize_dose->counter_screen toxicity_persists Toxicity Persists? counter_screen->toxicity_persists kinase_panel Run Broad Kinase Panel Screen toxicity_persists->kinase_panel Yes on_target_toxicity Consider On-Target Toxicity toxicity_persists->on_target_toxicity No off_target_identified Off-Target(s) Identified kinase_panel->off_target_identified

Caption: Troubleshooting guide for unexpected cellular toxicity.

References

Technical Support Center: Troubleshooting Contamination in Chitinovorin A Producing Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Chitinovorin A producing cultures. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent contamination in your fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of organism produces it?

This compound is a β-lactam antibiotic. While the specific production strain for this compound is not widely documented in publicly available literature, related compounds, such as Chitinovorin D, have been isolated from bacteria of the genus Flavobacterium.[1] The Chitinovorins are a class of novel β-lactam antibiotics of bacterial origin.

Q2: What are the common signs of contamination in a this compound fermentation culture?

Common indicators of contamination in microbial fermentation include:

  • Visual Changes: Unexpected turbidity, changes in broth color, or the appearance of clumps or films on the surface or in the culture vessel.

  • Microscopic Examination: Presence of microbial morphologies (e.g., cocci, motile rods, yeasts, fungal hyphae) different from the expected morphology of the this compound producing strain.

  • Growth Rate and pH: A sudden drop in pH, or an unusually rapid increase in biomass that deviates from the typical growth curve of the production organism can signal a contamination event.[2]

  • Product Titer: A significant decrease or complete loss of this compound production is a strong indicator of contamination, as the contaminants compete for nutrients and may produce inhibitory substances.

Q3: What are the most common types of contaminants in industrial antibiotic fermentation?

Contamination in industrial fermentation is a persistent challenge. The most common microbial contaminants include:

  • Bacteria: Spore-forming bacteria (e.g., Bacillus species) are particularly problematic due to their resistance to standard sterilization procedures. Other common bacterial contaminants include species of Staphylococcus, Streptococcus, Pseudomonas, and various Gram-negative rods.[3]

  • Fungi (Molds and Yeasts): Molds like Penicillium and Aspergillus, and yeasts such as Candida can outcompete the production strain for nutrients.[2]

  • Bacteriophages: Viruses that infect bacteria can lead to rapid lysis of the production culture, resulting in a catastrophic loss of yield.

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Rapid drop in culture pH.

  • Cloudy or turbid fermentation broth.

  • Microscopic observation of motile rods or cocci.

  • A decrease in this compound yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected bacterial contamination.

Experimental Protocols:

  • Protocol 1: Gram Staining for Rapid Identification

    • Aseptically collect a small sample of the fermentation broth.

    • Prepare a heat-fixed smear on a clean microscope slide.

    • Apply crystal violet for 1 minute, then rinse with water.

    • Apply Gram's iodine for 1 minute, then rinse with water.

    • Decolorize with 95% ethanol until the runoff is clear.

    • Counterstain with safranin for 30-60 seconds, then rinse with water and blot dry.

    • Observe under a light microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

  • Protocol 2: Isolation and Identification of Bacterial Contaminants

    • Aseptically streak a loopful of the contaminated broth onto general-purpose agar plates (e.g., Nutrient Agar, Tryptic Soy Agar).

    • Incubate the plates at a temperature suitable for common environmental bacteria (e.g., 30-37°C) for 24-48 hours.

    • Observe colony morphology and select distinct colonies for further identification (e.g., 16S rRNA gene sequencing).

Issue 2: Suspected Fungal (Yeast or Mold) Contamination

Symptoms:

  • Visible fuzzy or filamentous growth (mold) on surfaces or in the broth.

  • A yeasty or musty odor.

  • Microscopic observation of budding yeast cells or fungal hyphae.

  • Potential for pH to increase in later stages of mold contamination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected fungal contamination.

Experimental Protocols:

  • Protocol 3: Lactophenol Cotton Blue Staining for Fungal Identification

    • Place a drop of lactophenol cotton blue stain on a clean microscope slide.

    • Aseptically transfer a small portion of the suspected fungal growth into the stain.

    • Gently tease the fungal material apart with sterile needles.

    • Cover with a coverslip and observe under a microscope for characteristic fungal structures like hyphae and spores.

  • Protocol 4: Isolation of Fungal Contaminants

    • Aseptically streak a sample of the contaminated broth onto Sabouraud Dextrose Agar (SDA) plates, which is selective for fungi.

    • Incubate at 25-30°C for 3-7 days.

    • Observe for the growth of yeast or mold colonies.

Issue 3: Unexpected Low Yield of this compound

Symptoms:

  • Normal growth of the producing organism based on biomass measurements.

  • No obvious signs of microbial contamination.

  • Significantly lower than expected titer of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Bacteriophage Infection - Perform plaque assays on lawns of the production strain. - Electron microscopy of the fermentation broth to visualize phage particles.- Develop and maintain phage-resistant strains. - Rotate production strains. - Implement robust viral decontamination procedures for all equipment and media.
Nutrient Limitation or Imbalance - Analyze the composition of the fermentation medium before and after the run. - Titrate key nutrients in small-scale experiments to optimize the medium.- Ensure consistent quality of raw materials. - Validate media preparation protocols.
Sub-optimal Fermentation Parameters - Review and verify the calibration of probes for pH, dissolved oxygen, and temperature. - Compare the fermentation run data to a historical "golden batch".- Implement a regular maintenance and calibration schedule for all fermentation equipment.

Data Presentation

Table 1: Impact of Contamination on Key Fermentation Parameters (Hypothetical Data)

Parameter Uncontaminated Culture Bacterial Contamination Fungal Contamination
This compound Titer (µg/mL) 1500 ± 50250 ± 75800 ± 100
Final pH 6.8 ± 0.25.2 ± 0.37.5 ± 0.4
Biomass (g/L) 35 ± 245 ± 540 ± 3
Glucose Consumption Rate (g/L/h) 2.5 ± 0.24.0 ± 0.53.0 ± 0.3

Biosynthesis Pathway

A generalized representation of a polyketide synthase (PKS) pathway, which is often involved in the biosynthesis of complex antibiotics, is provided below. The specific pathway for this compound has not been fully elucidated in public literature.

PKS_Pathway cluster_loading Loading cluster_elongation Elongation cluster_modification Modification & Release Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Complex Starter->PKS Extender1 Extender Unit 1 (e.g., Malonyl-CoA) Extender1->PKS Extender2 Extender Unit 2 Extender2->PKS ExtenderN ... ExtenderN->PKS Cyclization Cyclization Release Release Cyclization->Release Tailoring Tailoring Enzymes Release->Tailoring Chitinovorin_A This compound Tailoring->Chitinovorin_A PKS->Cyclization

Caption: Generalized polyketide biosynthesis pathway.

References

improving the signal-to-noise ratio in Chitinovorin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Chitinovorin A bioassays. Our focus is to address specific issues encountered during experimental procedures to ensure robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of bioassay is typically used for its screening?

A1: While specific public information on "this compound" is limited, it is presumed to be a novel compound, likely of natural product origin, undergoing investigation. Bioassays for such compounds are often cell-based and designed to measure specific cellular responses. Common assay types include fluorescence-based proliferation assays or luciferase reporter-gene assays to monitor the activity of a particular signaling pathway.[1][2]

Q2: What are the common sources of a low signal-to-noise ratio (SNR) in bioassays?

A2: A low signal-to-noise ratio can stem from multiple factors, including high background fluorescence from media components or the test compounds themselves (autofluorescence), photobleaching of fluorescent dyes, and non-specific binding of antibodies or reagents.[1][3] Additionally, issues with cell health, inconsistent cell seeding, and reagent variability can contribute to poor data quality.[4]

Q3: How can I identify if my test compound, like this compound, is autofluorescent?

A3: To determine if a compound is inherently fluorescent, you should screen your compound library without the addition of the fluorescent dye used in the assay.[1] This will help identify compounds that emit light at the same excitation and emission wavelengths as your assay's reporter, which can artificially inflate the signal.

Q4: What is the importance of a dual-luciferase assay system?

A4: A dual-luciferase assay utilizes two different luciferases, such as Firefly and Renilla luciferase.[2] The Firefly luciferase is typically used to report the activity of the gene of interest, while the Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for transfection efficiency and cell viability.[2][5] This normalization is crucial for distinguishing true biological effects from experimental variability.

Troubleshooting Guide

High Background Signal

High background can mask the specific signal from your experimental system, leading to a reduced signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Media Components Prepare a plate with only the culture medium (without cells or compounds) and measure the fluorescence or luminescence. If the background is high, consider using a medium without phenol red for the duration of the assay.[1]
Compound Autofluorescence Screen your compound library in the absence of the fluorescent reporter dye to identify and flag any autofluorescent compounds.[1]
Non-specific Antibody Binding If using an antibody-based detection method, run a control where the primary antibody is omitted, but the secondary antibody is included. A signal in this control indicates non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[3]
Sub-optimal Washing Steps Optimize washing steps by testing different numbers of washes (e.g., 3, 4, or 5 washes) and varying the concentration of a non-ionic detergent like Tween-20 in your wash buffer.[3]
Weak or No Signal

A weak or absent signal, especially in your positive controls, can invalidate your experimental results.

Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration The concentration of your primary antibody or detection reagent may be too low. Titrate your reagents to determine the optimal concentration that provides the best signal-to-noise ratio.[3]
Inactive Reagents Ensure that all reagents are within their expiration dates and have been stored correctly. The activity of enzymes or antibodies can degrade over time if not stored at the proper temperature.[3]
Sub-optimal Incubation Times Incubation times for antibodies or substrates may be too short. Try increasing the incubation times to allow for sufficient binding or enzymatic reaction.[3]
Low Cell Seeding Density The number of cells seeded per well can significantly impact the final signal. Ensure that you are seeding a consistent and optimal number of cells for your specific assay.[4]

Experimental Protocols

Protocol: Titration of Primary Antibody

This protocol outlines the steps to determine the optimal concentration of a primary antibody to maximize the signal-to-noise ratio.[3]

  • Plate Preparation: Coat your microplate with the target antigen or prepare your cell samples according to your standard protocol. Include positive and negative control wells.

  • Blocking: Block all wells using your standard blocking procedure to prevent non-specific binding.

  • Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

  • Incubation: Incubate each dilution of the primary antibody in separate wells for the standard incubation time and temperature.

  • Washing: Wash the wells thoroughly to remove any unbound antibody.

  • Secondary Antibody: Add the secondary antibody at its optimal concentration to all wells.

  • Detection: Proceed with your standard detection step and measure the signal.

  • Analysis: Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control. Select the dilution that provides the highest signal-to-noise ratio.

Data Presentation: Example of Primary Antibody Titration
Primary Antibody DilutionPositive Control Signal (Arbitrary Units)Negative Control Signal (Arbitrary Units)Signal-to-Noise Ratio (SNR)
1:1002500050005.0
1:25022000200011.0
1:500 18000 1000 18.0
1:10001000050020.0 (Signal too low)
1:2000500040012.5 (Signal too low)

In this example, a 1:500 dilution provides the best balance of a strong signal and low background, resulting in the highest signal-to-noise ratio.[3]

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_incubation Incubation Steps cluster_detection Signal Detection cluster_analysis Data Analysis plate_prep Prepare Microplate (Coat Antigen or Seed Cells) blocking Block Wells plate_prep->blocking add_chitinovorin Add this compound (and Controls) blocking->add_chitinovorin reagent_prep Prepare Reagents (Antibodies, Compounds) reagent_prep->add_chitinovorin add_primary_ab Add Primary Antibody add_chitinovorin->add_primary_ab add_secondary_ab Add Secondary Antibody add_primary_ab->add_secondary_ab add_substrate Add Detection Substrate add_secondary_ab->add_substrate read_plate Read Plate (Luminometer/Fluorometer) add_substrate->read_plate calc_snr Calculate Signal-to-Noise Ratio read_plate->calc_snr dose_response Generate Dose-Response Curve calc_snr->dose_response

Caption: A typical experimental workflow for a this compound bioassay.

troubleshooting_workflow start Low Signal-to-Noise Ratio check_background High Background? start->check_background check_signal Weak Signal? check_background->check_signal No autofluorescence Check Compound Autofluorescence check_background->autofluorescence Yes titrate_reagents Titrate Antibodies/ Reagents check_signal->titrate_reagents Yes end Improved SNR check_signal->end No media_blank Run Media Blank autofluorescence->media_blank optimize_wash Optimize Washing Steps media_blank->optimize_wash optimize_wash->end check_reagents Check Reagent Activity titrate_reagents->check_reagents optimize_incubation Optimize Incubation Times check_reagents->optimize_incubation optimize_incubation->end

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

signaling_pathway Chitinovorin_A This compound Receptor Cell Surface Receptor Chitinovorin_A->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Reporter_Gene Reporter Gene (e.g., Luciferase) Nucleus->Reporter_Gene Activates Transcription Signal Bioluminescent Signal Reporter_Gene->Signal Produces

Caption: A hypothetical signaling pathway activated by this compound.

References

addressing inconsistencies in Chitinovorin A experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chitinovorin A. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research.

This compound is a novel β-lactam antibiotic isolated from Flavobacterium chitinovorum. As with many experimental compounds, variations in results can arise from multiple factors, from procedural nuances to the specific reagents and cell lines used. This guide aims to provide a framework for identifying and resolving these inconsistencies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our Minimum Inhibitory Concentration (MIC) assays for this compound. What are the common causes?

A1: Variability in MIC assays is a common issue, particularly with β-lactam antibiotics. Several factors can contribute to this:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values. Ensure you are using a standardized inoculum preparation method, such as the McFarland standard, and that the final inoculum concentration in the wells is consistent.

  • Media Composition: The type and composition of the growth medium can affect the activity of β-lactams. Variations in cation concentrations (e.g., Ca²⁺, Mg²⁺) can influence antibiotic potency. Use the recommended and consistent batch of Mueller-Hinton Broth (MHB) for all experiments.

  • Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled. For most bacteria, incubation at 35°C ± 2°C for 16-20 hours is standard. Ensure uniform temperature across the incubator.

  • Compound Stability: this compound, as a β-lactam, may be susceptible to hydrolysis, especially in aqueous solutions. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.

Q2: Our cytotoxicity (IC50) values for this compound against a specific cancer cell line are inconsistent across experiments. What should we check?

A2: Inconsistent IC50 values in cell-based assays can stem from several sources:

  • Cell Health and Passage Number: The health, confluence, and passage number of your cells are paramount. Cells that are unhealthy, overly confluent, or have been in culture for too long (high passage number) can respond differently to treatment. Always use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of plating.

  • Plating Density: The initial number of cells seeded per well must be consistent. Too few cells may be overly sensitive to the compound, while too many may mask cytotoxic effects. Optimize and standardize your cell seeding density.

  • Reagent Quality and Preparation: Ensure the quality and consistency of your cell culture media, serum, and assay reagents (e.g., MTT, XTT, LDH). Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.

  • Assay Endpoint and Timing: The timing of the addition of the viability reagent and the final reading can significantly impact results. Ensure that the incubation time with this compound is consistent and that the assay is read at a time point that reflects the compound's mechanism of action.

Q3: We are seeing no antibacterial activity of this compound against Gram-negative bacteria that are expected to be susceptible. What could be the issue?

A3: Lack of expected activity could be due to:

  • Compound Inactivation: The β-lactam ring is susceptible to cleavage by β-lactamase enzymes produced by some resistant bacteria. If you are working with a strain that may produce β-lactamases, consider co-administering a β-lactamase inhibitor to see if activity is restored.

  • Solubility Issues: this compound may have limited solubility in your assay medium. Ensure the compound is fully dissolved in your stock solution (e.g., using DMSO) and that it does not precipitate when diluted into the aqueous assay buffer. Visually inspect the wells for any signs of precipitation.

  • Incorrect Bacterial Strain: Verify the identity and susceptibility profile of your bacterial strain. Strain misidentification or contamination can lead to unexpected results.

Data Presentation

Due to the limited availability of public data for this compound, the following tables are provided as illustrative examples based on typical data for novel β-lactam antibiotics. Researchers should replace this with their own experimental data.

Table 1: Example of Antimicrobial Activity of this compound

Bacterial StrainATCC NumberMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus292130.5 - 412
Enterococcus faecalis292128 - 641632
Escherichia coli259222 - 1648
Pseudomonas aeruginosa27853>128>128>128

Table 2: Example of In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC₅₀ (µM) after 48hStandard Deviation
A549Lung Carcinoma75.2± 5.6
MCF-7Breast Adenocarcinoma98.5± 8.1
HCT116Colon Carcinoma62.1± 4.9
MRC-5Normal Lung Fibroblast>200N/A

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB. The typical final volume in each well is 100 µL.

    • The concentration range should bracket the expected MIC.

    • Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity (IC50) Determination
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (e.g., medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound research.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Peptidoglycan Cell Wall Synthesis PBP->CW_Synthesis catalyzes Lysis Cell Lysis and Death CW_Synthesis->Lysis Inhibition leads to Chitinovorin_A This compound (β-Lactam Antibiotic) Chitinovorin_A->PBP Binds to and Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_cells Seed Cells in 96-well Plate start->prep_cells treat_cells Treat Cells with This compound prep_compound->treat_cells incubate_cells Incubate 24h (Attachment) prep_cells->incubate_cells incubate_cells->treat_cells incubate_treat Incubate 48h (Treatment) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Color Development) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cytotoxicity (MTT) assay.

Validation & Comparative

Chitinovorin A: An Unfulfilled Promise in the Antibacterial Armamentarium?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a perpetual endeavor. In this context, Chitinovorin A, a β-lactam antibiotic originating from bacteria, presents a case of intriguing potential that remains largely unexplored in publicly accessible scientific literature. While its discovery alongside Chitinovorins B and C in 1984 marked the identification of a new class of β-lactam antibiotics, a comprehensive public record of its antibacterial efficacy and comparative performance is conspicuously absent.

The presumed mechanism of action for this compound, characteristic of β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and, ultimately, bacterial cell death.

Below is a conceptual workflow for the discovery and initial characterization of a novel antibiotic like this compound.

Conceptual Workflow: Antibiotic Discovery to Initial Characterization cluster_0 Discovery Phase cluster_1 Purification & Identification cluster_2 Initial Characterization Strain Isolation Strain Isolation Fermentation Fermentation Strain Isolation->Fermentation Cultivation Screening for Activity Screening for Activity Fermentation->Screening for Activity Bioassays Extraction Extraction Screening for Activity->Extraction Active Broth Chromatography Chromatography Extraction->Chromatography Purification Structure Elucidation Structure Elucidation Chromatography->Structure Elucidation Pure Compound Antibacterial Spectrum (MIC) Antibacterial Spectrum (MIC) Structure Elucidation->Antibacterial Spectrum (MIC) Mechanism of Action Studies Mechanism of Action Studies Antibacterial Spectrum (MIC)->Mechanism of Action Studies

Caption: Conceptual workflow from antibiotic discovery to initial characterization.

Experimental Protocols: A General Framework

Without specific published protocols for this compound, we present a generalized methodology for determining the antibacterial activity of a novel compound, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Bacterial Inoculum:

  • Isolate a pure culture of the test bacterium on an appropriate agar medium.
  • Inoculate a few colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
  • Incubate the plate at the optimal temperature for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Below is a DOT script illustrating the logic of a standard antibacterial susceptibility testing workflow.

Workflow for Antibacterial Susceptibility Testing Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Prepare Antibiotic Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Standard workflow for antibacterial susceptibility testing.

Concluding Remarks

The absence of comprehensive, publicly available data on the antibacterial activity of this compound significantly hinders its evaluation and potential development. For the scientific community to build upon the initial discovery, access to detailed studies including MIC values against a broad range of clinically relevant bacteria and comparative analyses with existing antibiotics is imperative. Without such fundamental data, this compound remains an intriguing but scientifically unvalidated molecule in the vast landscape of antibacterial research. Further investigation and publication of these critical data points are essential to determine if this compound holds any genuine promise as a future therapeutic agent.

A Comparative Analysis of Chitinovorin A and Other Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitinovorin A's performance against other cephalosporin antibiotics, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the potential and limitations of this novel β-lactam antibiotic.

Introduction to this compound

This compound is a β-lactam antibiotic, belonging to a group of related compounds including Chitinovorins B and C, which were first isolated from the bacterium Flavobacterium chitinovorum. As a member of the β-lactam class, its mechanism of action is presumed to be similar to that of other cephalosporins: the inhibition of bacterial cell wall synthesis. This is achieved by acylating the transpeptidases responsible for cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.

Comparative In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound, along with its related compounds Chitinovorins B and C, and compares them to the established cephalosporins, Cephamycin C and Cefotaxime. The data is derived from the initial discovery report by Shoji et al. (1984).

Test Organism This compound Chitinovorin B Chitinovorin C Cephamycin C Cefotaxime
Staphylococcus aureus 209P>100>100>1003.131.56
Bacillus subtilis PCI 2191001001000.780.39
Escherichia coli NIHJ>100>100>1006.250.05
Escherichia coli No. 5>100>100>10012.50.1
Klebsiella pneumoniae SRL 1>100>100>1006.250.1
Proteus vulgaris OX 19>100>100>1000.780.025
Proteus mirabilis IFO 3849>100>100>1003.130.1
Morganella morganii IFO 3848>100>100>1001.560.1
Enterobacter cloacae 289>100>100>1001000.2
Serratia marcescens T-55>100>100>100>1000.39
Pseudomonas aeruginosa No. 1>100>100>100>10025

Data presented as MIC in μg/mL.

As the data indicates, Chitinovorins A, B, and C exhibit weak antibacterial activity against the tested Gram-negative bacteria and are largely inactive against the tested Gram-positive strains, with MIC values generally exceeding 100 μg/mL. In contrast, Cephamycin C and Cefotaxime show significantly greater potency against a broad spectrum of these bacteria.

Mechanism of Action: A Comparative Overview

The fundamental mechanism of action for both this compound and other cephalosporins involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. The process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.

cluster_bacterium Bacterial Cell cluster_antibiotics β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis ChitinovorinA This compound ChitinovorinA->PBP Inhibition Cephalosporin Other Cephalosporins Cephalosporin->PBP Inhibition

Figure 1: Simplified signaling pathway of β-lactam antibiotic action.

This inhibition of PBPs prevents the formation of the rigid cell wall structure, leading to osmotic instability and ultimately, bacterial cell death. The variation in efficacy between this compound and other cephalosporins, as seen in the MIC data, can be attributed to several factors including differences in their affinity for specific PBPs, stability against β-lactamase enzymes produced by resistant bacteria, and their ability to penetrate the outer membrane of Gram-negative bacteria.

Experimental Protocols

The in vitro antibacterial activity data presented was obtained using a standard agar dilution method. A detailed, generalized protocol for such an assay is provided below.

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Solutions: Stock solutions of the test antibiotics (this compound, Cephamycin C, etc.) are prepared in a suitable solvent. A series of twofold dilutions are then made to achieve the desired final concentrations in the agar.

  • Preparation of Inoculum: The bacterial strains to be tested are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) count per milliliter (e.g., 10^8 CFU/mL). This suspension is then further diluted.

  • Plate Preparation: A defined volume of each antibiotic dilution is incorporated into molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculation: A standardized volume of the diluted bacterial suspension is inoculated onto the surface of the agar plates.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Start PrepAntibiotic Prepare Antibiotic Stock Solutions Start->PrepAntibiotic PrepDilutions Create Twofold Serial Dilutions PrepAntibiotic->PrepDilutions IncorpAgar Incorporate Antibiotic Dilutions into Molten Agar PrepDilutions->IncorpAgar PrepInoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PourPlates Pour Agar Plates IncorpAgar->PourPlates PourPlates->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Comparative Analysis of Chitinovorin A and Chitinovorin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Chitinovorin A and Chitinovorin D are two closely related β-lactam antibiotics belonging to the cephalosporin class. Both compounds were first isolated from bacteria of the genus Flavobacterium. While they share a common structural scaffold, subtle differences in their chemical makeup are believed to contribute to variations in their biological activity. This guide provides a comparative analysis of this compound and Chitinovorin D, summarizing their known properties and the experimental methods used for their characterization.

Physicochemical Properties

A detailed comparison of the physicochemical properties of this compound and Chitinovorin D is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters are summarized in the table below.

PropertyThis compoundChitinovorin D
Molecular Formula Not available in searched literatureC37H62N14O14S
Molecular Weight Not available in searched literature959.047 g/mol
Chemical Class β-lactam antibioticCephalosporin (β-lactam antibiotic)
Producing Organism Flavobacterium chitinovorumFlavobacterium sp.
Basicity Weakly basicStrongly basic

Table 1: Physicochemical Properties of this compound and Chitinovorin D.

Biological Activity: A Comparative Overview

Both this compound and Chitinovorin D exhibit antibacterial properties, characteristic of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

This compound has been described as having weak inhibitory activity against Gram-negative bacteria.

Chitinovorin D , being a cephalosporin, is expected to possess a broader spectrum of activity, which typically includes both Gram-positive and Gram-negative bacteria. The stronger basicity of Chitinovorin D compared to this compound may influence its cellular uptake and interaction with bacterial targets, potentially leading to differences in efficacy.

A direct comparative study detailing the Minimum Inhibitory Concentrations (MICs) of both compounds against a wide panel of bacterial strains is not available in the public domain. Such data would be invaluable for a comprehensive assessment of their relative potency and spectrum of activity.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and characterization of this compound and D, based on the available literature.

Isolation and Purification

The isolation of this compound and D from Flavobacterium fermentation broths typically involves a series of chromatographic techniques. A generalized workflow is depicted below.

experimental_workflow fermentation Fermentation of Flavobacterium sp. centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant adsorption Adsorption Chromatography (e.g., on Diaion HP-20) supernatant->adsorption elution Elution with Aqueous Acetone adsorption->elution concentration Concentration elution->concentration ion_exchange Ion-Exchange Chromatography (e.g., on Dowex 1x2) concentration->ion_exchange gel_filtration Gel Filtration Chromatography (e.g., on Sephadex G-10) ion_exchange->gel_filtration hplc High-Performance Liquid Chromatography (HPLC) gel_filtration->hplc pure_compound Pure Chitinovorin (A or D) hplc->pure_compound

Figure 1: Generalized workflow for the isolation of Chitinovorins.

Detailed Steps:

  • Fermentation: The producing strain of Flavobacterium is cultured in a suitable nutrient medium to promote the production of the antibiotics.

  • Harvesting: The culture broth is centrifuged to separate the bacterial cells from the supernatant containing the dissolved antibiotics.

  • Adsorption Chromatography: The supernatant is passed through a column packed with a non-ionic adsorbent resin, such as Diaion HP-20, to capture the Chitinovorins.

  • Elution: The adsorbed compounds are then eluted from the resin using a solvent gradient, typically aqueous acetone.

  • Concentration: The eluate containing the crude antibiotic mixture is concentrated under reduced pressure.

  • Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography to separate compounds based on their charge. Given the basic nature of Chitinovorins, an anion-exchange resin like Dowex 1x2 might be employed.

  • Gel Filtration Chromatography: Size-exclusion chromatography, using a resin like Sephadex G-10, is used to separate molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the individual this compound and D is typically achieved using preparative HPLC.

Structural Elucidation

The chemical structures of this compound and D were likely determined using a combination of spectroscopic techniques.

structure_elucidation center_node Structural Elucidation nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) center_node->nmr ms Mass Spectrometry (MS) (FAB-MS, HR-MS) center_node->ms uv UV-Visible Spectroscopy center_node->uv ir Infrared (IR) Spectroscopy center_node->ir

Figure 2: Key spectroscopic techniques for structure elucidation.
  • UV-Visible Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups, such as the characteristic β-lactam carbonyl group.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compounds. Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are powerful techniques for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments is used to assemble the final structure.

Antibacterial Activity Assessment

The antibacterial activity of this compound and D is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard assay for this purpose.

mic_assay start Prepare Serial Dilutions of This compound and D inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC (Lowest concentration with no visible growth) observe->determine_mic

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and D are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.

Conclusion

This compound and Chitinovorin D represent two distinct members of the cephalosporin family of antibiotics produced by Flavobacterium. While Chitinovorin D is characterized as a more strongly basic molecule, a comprehensive comparative analysis of their biological activities is hampered by the limited availability of quantitative data in the public domain. Further studies, particularly those providing detailed MIC values against a broad range of bacterial pathogens and elucidation of the precise chemical structure of this compound, are necessary to fully understand their therapeutic potential and structure-activity relationships. The experimental protocols outlined in this guide provide a foundational framework for researchers interested in conducting such comparative investigations.

Navigating the Maze of Resistance: A Guide to Cross-Resistance Studies with Chitinovorin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in evaluating a novel antibiotic. This guide provides a framework for conducting cross-resistance studies with Chitinovorin A, a beta-lactam antibiotic, offering a comparative context with other relevant alternatives and detailing the necessary experimental protocols.

Understanding the Landscape: Potential Cross-Resistance with Other Beta-Lactams

The primary mechanism of action for beta-lactam antibiotics is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Resistance to this class of drugs is most commonly mediated by:

  • Beta-lactamase Production: Enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Alteration of Target Sites: Mutations in the genes encoding PBPs, reducing the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the bacterial outer membrane that restrict antibiotic entry.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. For this compound, it is crucial to investigate its susceptibility to these common beta-lactam resistance mechanisms.

A Roadmap for Investigation: Experimental Protocols

A standard and robust method for evaluating cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other beta-lactam antibiotics.

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Data Analysis and Interpretation Select a panel of bacterial strains with known resistance mechanisms to various beta-lactam antibiotics (e.g., ESBL-producing E. coli, MRSA, P. aeruginosa with efflux pumps). Select a panel of bacterial strains with known resistance mechanisms to various beta-lactam antibiotics (e.g., ESBL-producing E. coli, MRSA, P. aeruginosa with efflux pumps). Include susceptible reference strains for baseline comparison. Include susceptible reference strains for baseline comparison. Prepare serial dilutions of this compound and comparator antibiotics. Prepare serial dilutions of this compound and comparator antibiotics. Inoculate microtiter plates containing the antibiotic dilutions with the selected bacterial strains. Inoculate microtiter plates containing the antibiotic dilutions with the selected bacterial strains. Incubate under appropriate conditions. Incubate under appropriate conditions. Determine the MIC (the lowest concentration of the antibiotic that inhibits visible bacterial growth). Determine the MIC (the lowest concentration of the antibiotic that inhibits visible bacterial growth). Compare the MIC of this compound for resistant strains to that for susceptible strains. Compare the MIC of this compound for resistant strains to that for susceptible strains. A significant increase in MIC for a resistant strain indicates cross-resistance. A significant increase in MIC for a resistant strain indicates cross-resistance. Tabulate and analyze the data to identify patterns of cross-resistance. Tabulate and analyze the data to identify patterns of cross-resistance. Strain Selection Strain Selection MIC Determination MIC Determination Strain Selection->MIC Determination Inoculum Data Analysis and Interpretation Data Analysis and Interpretation MIC Determination->Data Analysis and Interpretation MIC Values

Caption: A streamlined workflow for assessing this compound cross-resistance.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Materials:

    • Bacterial strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria with known resistance profiles to beta-lactam antibiotics (e.g., ESBL-producing E. coli, MRSA, P. aeruginosa with overexpressed efflux pumps) and corresponding susceptible wild-type strains.

    • Antibiotics: this compound and a selection of comparator beta-lactam antibiotics (see Table 1).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

  • Inoculum Preparation:

    • Culture each bacterial strain overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antibiotic) with 10 µL of the prepared bacterial inoculum.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Comparative Analysis: Benchmarking Against Other Beta-Lactams

To contextualize the cross-resistance profile of this compound, it should be tested against a panel of established beta-lactam antibiotics.

Table 1: Comparator Beta-Lactam Antibiotics for Cross-Resistance Studies

Antibiotic ClassExamplesRationale for Inclusion
Penicillins Penicillin G, Ampicillin, PiperacillinTo assess susceptibility to basic beta-lactamases.
Cephalosporins Cefazolin (1st gen), Cefuroxime (2nd gen), Ceftriaxone (3rd gen), Cefepime (4th gen)To evaluate activity against a broader range of beta-lactamases, including AmpC.
Carbapenems Imipenem, MeropenemTo determine if this compound is susceptible to carbapenemases.
Monobactams AztreonamTo assess activity against strains with specific PBP alterations.
Beta-lactamase Inhibitor Combinations Piperacillin-tazobactam, Amoxicillin-clavulanateTo investigate if this compound's activity can be restored in the presence of a beta-lactamase inhibitor.

Visualizing the Mechanisms of Resistance

Understanding the underlying signaling and structural interactions is key to interpreting cross-resistance data.

Signaling Pathway of Beta-Lactam Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes Cell Lysis Cell Lysis CW->Cell Lysis BL Beta-Lactam Antibiotic (e.g., this compound) BL->PBP Inhibition mPBP Mutated PBP BL->mPBP Reduced Binding BLase Beta-Lactamase BLase->BL Hydrolysis Efflux Efflux Pump Efflux->BL Expulsion

Caption: Mechanisms of beta-lactam action and bacterial resistance.

By systematically applying these protocols and comparative frameworks, researchers can generate a comprehensive cross-resistance profile for this compound. This data will be invaluable for predicting its clinical utility, guiding further development, and ultimately contributing to the fight against antimicrobial resistance.

A Comparative Analysis of Chitinovorin A and Commercially Available Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SREMSKA KAMENICA, Serbia – In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount. This guide provides a comparative overview of Chitinovorin A, a lesser-known beta-lactam antibiotic, and a selection of widely used, commercially available beta-lactam drugs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison focuses on the broader class of beta-lactam antibiotics to which it belongs, offering a framework for its potential efficacy and mechanism of action.

Chitinovorins A, B, and C are identified as novel beta-lactam antibiotics of bacterial origin, isolated from Flavobacterium chitinovorum. As a beta-lactam, this compound is presumed to share the core mechanism of action characteristic of this extensive class of antibacterial agents: the inhibition of bacterial cell wall synthesis.

Mechanism of Action: The Beta-Lactam Pathway

Beta-lactam antibiotics exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. The key targets for beta-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. By binding to the active site of PBPs, beta-lactams inhibit their enzymatic activity, thereby preventing the formation of a stable cell wall.

Beta-Lactam Mechanism of Action cluster_bacterium Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Protein (PBP) Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibited Synthesis Leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Normal Synthesis Beta_Lactam Beta-Lactam Antibiotic (e.g., this compound) Beta_Lactam->PBP Inhibition Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare two-fold serial dilutions of antibiotic Start->Prepare_Dilutions Inoculate Inoculate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for visible growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Unraveling the Enigma of Chitinovorin A: A Comparative Analysis of a Putative Beta-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual endeavor. Within this landscape, compounds derived from natural sources continue to be a promising reservoir of therapeutic innovation. One such compound, Chitinovorin A, isolated from the bacterium Flavobacterium chitinovorum, presents a compelling case for investigation. While specific experimental data on this compound remains elusive in publicly accessible literature, its classification as a likely beta-lactam antibiotic allows for a comparative analysis based on the well-established mechanism of this critical class of drugs.

This guide aims to provide a framework for understanding the potential mechanism of action of this compound by drawing parallels with known beta-lactam antibiotics. It will also outline the necessary experimental protocols required to validate its mechanism and present a comparative perspective with existing alternatives.

The Presumed Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Chitinovorins A, B, and C, metabolites of Flavobacterium chitinovorum, have been identified as belonging to the beta-lactam class of antibiotics. This classification strongly suggests that this compound exerts its antibacterial effects by interfering with the synthesis of the bacterial cell wall, a mechanism characteristic of all beta-lactam agents.

The primary target of beta-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, beta-lactam antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.

Logical Relationship of Beta-Lactam Antibiotic Action

cluster_bacterial_target Bacterial Cell Chitinovorin_A This compound PBPs Penicillin-Binding Proteins (PBPs) Chitinovorin_A->PBPs Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Chitinovorin_A->Peptidoglycan_Synthesis Inhibition PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Wall Weakening Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Leads to

Caption: Presumed mechanism of this compound as a beta-lactam antibiotic.

Comparative Landscape: this compound vs. Other Antibiotics

To contextualize the potential of this compound, it is essential to compare it with other classes of antibiotics that also target cell wall synthesis, as well as other chitinase inhibitors, given the origin of its name.

Compound/Class Mechanism of Action Primary Target Spectrum of Activity (General)
This compound (presumed) Inhibition of peptidoglycan synthesisPenicillin-Binding Proteins (PBPs)Unknown (Requires experimental validation)
Penicillins Inhibition of peptidoglycan synthesisPenicillin-Binding Proteins (PBPs)Varies (Gram-positive and some Gram-negative)
Cephalosporins Inhibition of peptidoglycan synthesisPenicillin-Binding Proteins (PBPs)Broad-spectrum, varies by generation
Carbapenems Inhibition of peptidoglycan synthesisPenicillin-Binding Proteins (PBPs)Very broad-spectrum
Vancomycin (a Glycopeptide) Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala terminiPeptidoglycan precursorsPrimarily Gram-positive bacteria
Allosamidin (a Chitinase Inhibitor) Competitive inhibition of chitinaseChitinaseAntifungal, Insecticidal
Argifin (a Chitinase Inhibitor) Inhibition of chitinaseChitinaseAntifungal, Insecticidal

Validating the Mechanism: Essential Experimental Protocols

To move this compound from a compound of interest to a potential therapeutic candidate, a series of rigorous experiments are necessary to elucidate and validate its mechanism of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
  • Objective: To determine the potency of this compound against a panel of clinically relevant bacterial strains.

  • Methodology:

    • Prepare serial dilutions of this compound in appropriate growth media.

    • Inoculate each dilution with a standardized concentration of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate under optimal growth conditions.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

    • To determine the MBC, plate aliquots from the clear wells (at and above the MIC) onto antibiotic-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Penicillin-Binding Protein (PBP) Competition Assay
  • Objective: To confirm that this compound directly targets and binds to PBPs.

  • Methodology:

    • Isolate bacterial membranes containing PBPs.

    • Incubate the membrane preparation with varying concentrations of this compound.

    • Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin FL) that binds to the active site of PBPs.

    • Separate the proteins by SDS-PAGE and visualize the labeled PBPs.

    • A decrease in the signal from the labeled penicillin in the presence of this compound indicates competitive binding to the PBPs.

Cell Lysis and Morphology Assays
  • Objective: To observe the physiological effect of this compound on bacterial cells, consistent with cell wall disruption.

  • Methodology:

    • Treat a growing culture of bacteria with this compound at a concentration above its MIC.

    • Monitor changes in optical density over time to detect cell lysis (a decrease in optical density).

    • At various time points, collect bacterial samples and examine their morphology using microscopy techniques such as phase-contrast or transmission electron microscopy (TEM) to observe signs of cell wall damage, spheroplast formation, and lysis.

Experimental Workflow for Mechanism of Action Validation

Start Isolate this compound MIC_MBC Determine MIC and MBC (Potency Assessment) Start->MIC_MBC PBP_Assay PBP Competition Assay (Target Engagement) MIC_MBC->PBP_Assay Cell_Lysis_Assay Cell Lysis & Morphology (Phenotypic Effect) PBP_Assay->Cell_Lysis_Assay Conclusion Validate Beta-Lactam Mechanism of Action Cell_Lysis_Assay->Conclusion

Caption: Key experiments to validate this compound's mechanism.

Conclusion and Future Directions

While the current body of public knowledge on this compound is limited, its origin and classification as a putative beta-lactam antibiotic provide a strong foundation for targeted research. The experimental protocols outlined above are fundamental to validating its mechanism of action and quantifying its antibacterial efficacy. Should these studies confirm its role as a potent PBP inhibitor, further investigations into its spectrum of activity, resistance profile, and pharmacokinetic properties will be warranted. The exploration of this compound underscores the importance of continued bioprospecting for novel antibiotics and the rigorous scientific validation required to translate these discoveries into clinically valuable therapies.

In Vivo Validation of Chitinovorin A in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and patent databases reveals a significant lack of publicly available data on the in vivo validation of Chitinovorin A in animal models. This scarcity of information precludes the creation of a detailed comparison guide as requested.

While the name "this compound" might suggest a role as a chitin synthesis inhibitor, available information identifies it as a β-lactam antibiotic. This class of antibiotics primarily targets bacterial cell wall synthesis. Our search yielded mentions of this compound in several patents and scientific reviews, providing some basic chemical and biological context. However, no studies detailing its efficacy, toxicity, or pharmacokinetic profile in animal models could be located.

What is Known About this compound

This compound is classified as a β-lactam antibiotic.[1][2][3] It has been noted to possess weak inhibitory activity against Gram-negative bacteria.[1] The compound is listed in patents related to controlled-release drug delivery systems and methods for treating bacterial infections.[4][5][6][7] Its chemical structure and molecular formula (C26H41N9O11S) are documented in chemical and natural product databases.[8][9][10] A review on bioactive natural products from Bacteroidetes mentions Chitinovorins A, B, and D, noting their very weak antimicrobial activity.[11][12][13]

The Gap in In Vivo Data

The core requirement of the requested comparison guide was the presentation and analysis of experimental data from in vivo studies. This would typically include:

  • Efficacy Studies: Demonstrating the therapeutic effect of this compound in animal models of disease.

  • Toxicity Studies: Evaluating the safety profile of the compound in animals.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Despite a thorough search, no publications or patents containing such data for this compound were identified. This suggests that the compound may be in a very early stage of research, or that any in vivo studies conducted have not been made public.

Comparison with Alternatives: Chitin Synthesis Inhibitors

Given the compound's name, it is plausible that the user's interest may lie in chitin synthesis inhibitors, a class of molecules that are distinct from β-lactam antibiotics. Chitin is a crucial structural component of the exoskeletons of arthropods and the cell walls of fungi, but it is absent in vertebrates.[14][15] This makes chitin synthesis an attractive target for developing selective insecticides and antifungal agents.[14][16]

Common classes of chitin synthesis inhibitors include benzoylphenylureas (e.g., diflubenzuron, lufenuron) and others like novaluron and noviflumuron.[14][15][17] These compounds have been studied for their effects on various insects and other non-target organisms.[17][18][19][20]

Experimental Workflow for a Novel Chitin Synthesis Inhibitor:

Should a novel chitin synthesis inhibitor be developed, a typical preclinical in vivo validation workflow would involve the following steps:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation in Animal Models cluster_2 Data Analysis & Comparison Target Enzyme Assay Target Enzyme Assay Cell-based Assays Cell-based Assays Target Enzyme Assay->Cell-based Assays Pharmacokinetic Studies Pharmacokinetic Studies ADME Profiling Cell-based Assays->Pharmacokinetic Studies Lead Compound Selection Efficacy Studies Efficacy Studies Disease/Pest Model Pharmacokinetic Studies->Efficacy Studies Toxicity Studies Toxicity Studies Acute & Chronic Dosing Efficacy Studies->Toxicity Studies Comparative Analysis Comparative Analysis vs. Existing Alternatives Toxicity Studies->Comparative Analysis

Caption: Preclinical validation workflow for a novel compound.

At present, there is insufficient public data to construct a comparison guide for the in vivo validation of this compound. The available information identifies it as a β-lactam antibiotic with limited described activity, and critically, lacks any published animal model studies. Researchers interested in this compound would need to conduct foundational in vivo research to establish its efficacy, safety, and pharmacokinetic profile before any meaningful comparison to alternative treatments could be made. For those interested in chitin synthesis inhibition, a wealth of information exists on other compounds, providing a basis for comparative studies in that distinct therapeutic area.

References

Novel Antibiotics Face Off Against Resistant Superbugs: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

The relentless rise of antibiotic-resistant bacteria poses a critical threat to global public health. In response, the scientific community has accelerated the development of novel antibiotics designed to combat these formidable pathogens. This guide provides a head-to-head comparison of several recently approved and late-stage investigational antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against resistant strains, supported by clinical and in-vitro data.

Omadacycline vs. Linezolid for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Omadacycline, a novel aminomethylcycline, has been developed as a new therapeutic option for ABSSSI, often caused by Methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials have compared its efficacy and safety to linezolid, a commonly used antibiotic for such infections.[1][2][3][4]

Data Presentation: Clinical Trial Efficacy
OutcomeOmadacyclineLinezolidStudy Population
Early Clinical Response (ECR) at 48-72h (mITT) 86.2%[2]83.9%[2]Patients with ABSSSI
Investigator-Assessed Clinical Response at Post-Treatment Evaluation (mITT) 84.2%[5]80.8%[5]Patients with ABSSSI
Clinical Success in Patients with MRSA High, comparable to linezolidHigh, comparable to omadacyclineSubgroup of patients with MRSA

mITT: modified Intent-to-Treat population

Experimental Protocols: OASIS-1 & OASIS-2 Trials

The efficacy of omadacycline was primarily established in the OASIS-1 and OASIS-2 phase 3 trials.[2][4]

  • Study Design: Both were randomized, double-blind, multicenter studies. OASIS-1 evaluated intravenous (IV) to oral omadacycline, while OASIS-2 focused on an oral-only regimen.[2][4][5]

  • Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, wound infections, and major cutaneous abscesses, with a lesion size of at least 75 cm².[6]

  • Intervention:

    • OASIS-1: Omadacycline (100 mg IV every 12 hours for two doses, then 100 mg IV every 24 hours) with an option to switch to 300 mg orally once daily, compared with linezolid (600 mg IV every 12 hours) with an option to switch to 600 mg orally every 12 hours.[2]

    • OASIS-2: Oral omadacycline (450 mg once daily for two days, then 300 mg once daily) compared with oral linezolid (600 mg every 12 hours) for 7 to 14 days.[5]

  • Primary Endpoint: Early clinical response (ECR) at 48 to 72 hours, defined as a ≥20% reduction in lesion size without the need for rescue antibacterial therapy.[3][4]

  • Secondary Endpoints: Investigator-assessed clinical response at the post-treatment evaluation (PTE), 7 to 14 days after the last dose.[5]

Experimental Workflow: OASIS Trials

OASIS_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (7-14 days) cluster_assessment Efficacy Assessment Screening Adults with ABSSSI (lesion size ≥75 cm²) Randomization Stratified by infection type Screening->Randomization Omadacycline Omadacycline (IV-to-oral or oral-only) Randomization->Omadacycline Linezolid Linezolid (IV-to-oral or oral-only) Randomization->Linezolid ECR Primary Endpoint: Early Clinical Response (48-72h) Omadacycline->ECR PTE Secondary Endpoint: Investigator-Assessed Clinical Response at PTE (Day 7-14 post-treatment) Omadacycline->PTE Linezolid->ECR Linezolid->PTE

OASIS Clinical Trial Workflow.

Lefamulin vs. Moxifloxacin for Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin, a first-in-class pleuromutilin antibiotic, offers a new mechanism of action for treating CABP, including infections caused by resistant Streptococcus pneumoniae. Its efficacy has been compared to moxifloxacin, a fluoroquinolone commonly used for this indication.[7][8]

Data Presentation: Clinical Trial Efficacy
OutcomeLefamulinMoxifloxacinStudy Population
Early Clinical Response (ECR) at 96h (ITT) 90.8%[9]90.8%[9]Adults with CABP (PORT Risk Class II-IV)
Investigator Assessment of Clinical Response at Test of Cure (mITT) 87.5%[9]89.1%[9]Adults with CABP
Clinical Response against S. pneumoniae High, comparable to moxifloxacinHigh, comparable to lefamulinSubgroup with S. pneumoniae

ITT: Intent-to-Treat population, mITT: modified Intent-to-Treat population

Experimental Protocols: LEAP 1 & LEAP 2 Trials

The non-inferiority of lefamulin to moxifloxacin was demonstrated in the LEAP 1 and LEAP 2 phase 3 trials.[7][10]

  • Study Design: Both were randomized, double-blind, double-dummy, multicenter, multinational, non-inferiority trials.[7]

  • Patient Population: Adults with CABP (Pneumonia Outcomes Research Team [PORT] risk class II, III, or IV).[9][10]

  • Intervention:

    • LEAP 1: IV lefamulin (150 mg every 12 hours) with the option to switch to oral lefamulin (600 mg every 12 hours) compared to IV moxifloxacin (400 mg every 24 hours) with an option to switch to oral moxifloxacin (400 mg every 24 hours). Total treatment duration was 5-10 days.[8]

    • LEAP 2: Oral lefamulin (600 mg every 12 hours for 5 days) compared to oral moxifloxacin (400 mg every 24 hours for 7 days).[7][9]

  • Primary Endpoint: Early clinical response (ECR) at 96 hours after the first dose, defined as survival, improvement in at least two of four CABP symptoms, no worsening of any CABP symptoms, and no receipt of a non-study antibacterial drug.[7][9]

  • Secondary Endpoints: Investigator assessment of clinical response at the test-of-cure visit (5-10 days after the last dose).[9]

Delafloxacin vs. Vancomycin (+ Aztreonam) for ABSSSI

Delafloxacin is an anionic fluoroquinolone with activity against a broad range of pathogens, including MRSA. Phase 3 trials have established its non-inferiority to the combination of vancomycin and aztreonam for the treatment of ABSSSI.[1][6][11][12]

Data Presentation: Clinical Trial Efficacy
OutcomeDelafloxacinVancomycin + AztreonamStudy Population
Objective Response at 48-72h (ITT) 81.3%[12]80.7%[12]Adults with ABSSSI
Investigator-Assessed Success at Follow-Up (Day 14) 84.7%[12]84.1%[12]Adults with ABSSSI
MRSA Eradication at Follow-Up 98.1%[6]98.0%[6]Subgroup with MRSA

ITT: Intent-to-Treat population

Experimental Protocols: Phase 3 ABSSSI Trials

Two pivotal phase 3, randomized, double-blind trials (PROCEED studies) compared delafloxacin with vancomycin plus aztreonam.[6][12]

  • Study Design: Multicenter, randomized, double-blind, active-controlled studies.[11][12]

  • Patient Population: Adults with ABSSSI having a minimum lesion size of 75 cm² and at least two systemic signs of infection.[6]

  • Intervention:

    • Study 1: Delafloxacin 300 mg IV every 12 hours.[12]

    • Study 2: Delafloxacin 300 mg IV every 12 hours for 3 days, with a mandatory switch to 450 mg oral delafloxacin every 12 hours.[6][12]

    • Comparator (both studies): Vancomycin 15 mg/kg IV every 12 hours plus aztreonam.[6][11]

  • Primary Endpoint: Objective response at 48 to 72 hours, defined as a ≥20% decrease in the size of the erythema lesion.[6]

  • Secondary Endpoints: Investigator-assessed clinical response at follow-up (Day 14) and late follow-up (Day 21-28).[11]

In-Vitro Activity of Novel Cephalosporins and Tetracyclines Against Resistant Gram-Negative Bacteria

Cefiderocol vs. Other Beta-Lactams against Pseudomonas aeruginosa

Cefiderocol, a siderophore cephalosporin, has demonstrated potent in-vitro activity against multidrug-resistant (MDR) P. aeruginosa, including strains resistant to other novel beta-lactam/beta-lactamase inhibitor combinations.[13]

Data Presentation: In-Vitro Susceptibility
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)Resistant Strains
Cefiderocol 0.06[13]0.25[13]94%[13]MDR P. aeruginosa
Ceftazidime/avibactam --15%[14]Ceftolozane/tazobactam-resistant P. aeruginosa
Imipenem/relebactam --10%[14]Ceftolozane/tazobactam-resistant P. aeruginosa

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols: In-Vitro Susceptibility Testing
  • Methodology: Antimicrobial susceptibility testing is typically performed using broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Etest® strips are also utilized for determining MICs.[14]

  • Isolates: Clinical isolates of MDR P. aeruginosa, including strains with defined resistance mechanisms (e.g., production of metallo-β-lactamases like VIM), are tested.[14]

  • Interpretation: Susceptibility breakpoints established by regulatory bodies like the FDA and CLSI are used to interpret the MIC results.

Eravacycline vs. Tigecycline for Complicated Intra-Abdominal Infections (cIAI)

Eravacycline, a synthetic fluorocycline, has been compared to tigecycline for the treatment of cIAI.

Data Presentation: Clinical and In-Vitro Comparison
FeatureEravacyclineTigecycline
Clinical Response in cIAI Non-inferior to ertapenem and meropenem[15]-
Microbiological Response vs. Tigecycline Significantly better[15]-
In-vitro potency vs. Tigecycline 2-8 times more potent against A. baumannii[16]-
Adverse Events Lower incidence of nausea and vomiting[17]Higher incidence of nausea and vomiting[17]
Experimental Protocols: cIAI Clinical Trial
  • Study Design: A multicenter, single-blind, parallel-group, randomized controlled trial is underway to compare the efficacy and safety of eravacycline versus tigecycline in ICU patients with cIAI.[16][18][19]

  • Primary Outcome: All-cause 30-day mortality.[16]

  • Secondary Outcomes: Clinical and microbiological response rates at the end of treatment and test-of-cure visits.[16]

Novel Mechanism of Action: Gepotidacin

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a novel mechanism, targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[20][21][22][23] This dual-targeting mechanism is distinct from that of fluoroquinolones and is expected to have a lower potential for the development of resistance.[23]

Signaling Pathway: Gepotidacin's Dual Inhibition

Gepotidacin_MoA cluster_drug Gepotidacin cluster_targets Bacterial DNA Replication Machinery cluster_process Bacterial Processes cluster_outcome Result Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (GyrA subunit) Gepotidacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC subunit) Gepotidacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division Topo_IV->Cell_Division Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Disruption leads to

Mechanism of Action of Gepotidacin.

Gepotidacin's unique binding to these enzymes at sites different from fluoroquinolones allows it to be effective against fluoroquinolone-resistant strains.[21] It induces single-stranded DNA breaks, in contrast to the double-stranded breaks caused by fluoroquinolones.[24]

This guide highlights the significant progress being made in the development of novel antibiotics. The data presented underscores the importance of continued research and clinical evaluation to ensure these new agents are used effectively to combat the growing threat of antimicrobial resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.